2-Pyridin-3-yl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWAJWXWMMNKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345736 | |
| Record name | 2-Pyridin-3-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15432-24-3 | |
| Record name | 2-Pyridin-3-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Applications of 2-(Pyridin-3-yl)-1H-indole
Executive Summary
2-(Pyridin-3-yl)-1H-indole (CAS: 15432-24-3) is a bicyclic heteroaromatic hybrid integrating an electron-rich indole core with an electron-deficient pyridine ring at the C2 position.[1][2][3] This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors, CNS-active agents, and imaging probes.
This guide provides a technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles, designed for researchers in drug discovery and organic synthesis.
Physicochemical Profile
The dual nature of the molecule—possessing both a hydrogen bond donor (indole NH) and an acceptor (pyridine N)—defines its solubility and interaction with biological targets.
Table 1: Key Chemical Properties
| Property | Value / Description | Context |
| CAS Number | 15432-24-3 | Unique Identifier |
| Formula | C₁₃H₁₀N₂ | Molecular Weight: 194.23 g/mol |
| Appearance | Off-white to tan solid | Oxidizes slightly upon air exposure |
| LogP (Calc) | ~3.08 | Lipophilic; high membrane permeability |
| pKa (Indole NH) | ~15.7 (DMSO) | Very weak acid; deprotonation requires strong bases (e.g., NaH) |
| pKa (Pyridine N) | ~5.25 (Conjugate Acid) | Weak base; protonates in acidic media |
| PSA | ~28.7 Ų | Favorable for BBB penetration |
| Solubility | DMSO, DMF, MeOH, DCM | Sparingly soluble in water (<0.1 mg/mL) |
Synthetic Pathways[5][6][7][8][9]
Two primary routes exist for the synthesis of 2-(pyridin-3-yl)-1H-indole: the modern, modular Suzuki-Miyaura Cross-Coupling and the classical Fischer Indole Synthesis .
Method A: Suzuki-Miyaura Cross-Coupling (Recommended)
This method offers the highest functional group tolerance and yield, avoiding the harsh acidic conditions of the Fischer synthesis. It typically involves coupling a 2-haloindole (or protected derivative) with 3-pyridylboronic acid.
Protocol:
-
Reagents: 1-Boc-2-bromoindole (1.0 eq), 3-Pyridylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).
-
Solvent System: 1,4-Dioxane/Water (4:1 v/v). Degassed thoroughly.
-
Conditions: Heat to 90–100 °C under Argon for 12–16 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[4]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Deprotection: Thermal removal of Boc group (if labile) or treatment with TFA/DCM if required (though free NH indoles can sometimes be coupled directly using optimized ligands like XPhos).
Method B: Fischer Indole Synthesis (Classical)
Direct cyclization of phenylhydrazine and 3-acetylpyridine. While atom-economical, this route often suffers from difficult purification due to tar formation.
Protocol:
-
Condensation: Reflux phenylhydrazine (1.0 eq) and 3-acetylpyridine (1.0 eq) in ethanol with catalytic acetic acid to form the hydrazone.
-
Cyclization: Heat the isolated hydrazone in Polyphosphoric Acid (PPA) at 100–120 °C.
-
Quench: Pour onto crushed ice/NH₄OH.
-
Note: This method specifically yields the 2-substituted indole because the methylene group of the ethyl ketone (from 3-acetylpyridine) is the site of enolization/cyclization.
Visualization: Synthetic Logic Flow
Caption: Comparative synthetic pathways showing the convergent Suzuki coupling (top) and linear Fischer cyclization (bottom).
Reactivity Profile
The molecule exhibits distinct reactivity patterns driven by the electron-rich indole and electron-poor pyridine.
Electrophilic Aromatic Substitution (EAS)
The indole C3 position is the most nucleophilic site.
-
Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) yields the 3-carbaldehyde (CAS 95854-06-1).
-
Halogenation: NIS or NBS treatment selectively halogenates C3.
-
Significance: Functionalization at C3 is the primary vector for expanding SAR (Structure-Activity Relationship) in drug discovery.
Nitrogen Reactivity
-
Indole NH (N1): Can be alkylated or arylated (e.g., Ullmann coupling) to modulate lipophilicity. Requires strong base (NaH, Cs₂CO₃).
-
Pyridine N: Susceptible to N-oxidation (mCPBA) or quaternization (MeI). N-oxides are often used as prodrugs or metabolic stable isosteres.
Visualization: Reactivity Map
Caption: Reactivity map highlighting the three orthogonal sites for chemical modification.
Biological Applications
Kinase Inhibition
The 2-arylindole scaffold is a privileged structure in kinase inhibition. The pyridine nitrogen often acts as a hinge binder, accepting a hydrogen bond from the kinase backbone, while the indole NH acts as a donor.
-
Targets: Hepsin (Serine protease), DYRK1A.
-
Mechanism: Competitive inhibition at the ATP binding site.
Bioisosterism
The pyridine ring serves as a bioisostere for a phenyl ring to improve aqueous solubility (via protonation at physiological pH) and reduce metabolic liability compared to electron-rich phenyl rings prone to oxidation.
References
-
PubChem. 3-Methyl-2-(3-pyridyl)indole (Analogue Data). National Library of Medicine. Link
-
CymitQuimica. 2-Pyridin-3-yl-1H-indole-3-carbaldehyde (CAS 95854-06-1).[5][6][7]Link
-
Manchester Organics. 2-Pyridin-3-yl-1H-indole (CAS 15432-24-3).[1][2][3][8]Link
-
BenchChem. 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde Properties.Link
-
Thieme Connect. A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole (Fischer/Hydrogenation Ref).Link
-
ACS Publications. Development of Suzuki Cross-Coupling for Indole Heterocycles.Link
Sources
- 1. Buy 2-Pyridin-3-yl-1H-indole (EVT-401902) | 15432-24-3 [evitachem.com]
- 2. 2-(Pyridin-3-yl)indoline | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. 2-(Pyridin-3-yl)-1H-indole-3-carbaldehyde|CAS 95854-06-1 [benchchem.com]
- 6. Heterocyclic Aldehydes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 7. CAS 95854-06-1: 2-pyridin-3-yl-1H-indole-3-carbaldehyde [cymitquimica.com]
- 8. manchesterorganics.com [manchesterorganics.com]
IUPAC name and CAS number for 2-pyridin-3-yl-1H-indole
Topic: IUPAC name and CAS number for 2-pyridin-3-yl-1H-indole Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
A Privileged Scaffold for Medicinal Chemistry and Kinase Inhibition
Executive Summary
The compound 2-pyridin-3-yl-1H-indole (CAS: 15432-24-3) represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. By fusing the electron-rich indole bicycle with the electron-deficient pyridine ring, this scaffold offers unique electronic properties and hydrogen-bonding vectors essential for interacting with the ATP-binding pockets of kinases (e.g., VEGFR-2, ASK1) and the active sites of metalloenzymes (e.g., MMP-13, CYP17A1).
This guide provides a definitive technical reference for the synthesis, physicochemical characterization, and biological utility of 2-pyridin-3-yl-1H-indole, designed to support researchers in lead optimization and synthetic planning.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The precise identification of the 2-(3-pyridyl) isomer is critical, as it is structurally distinct from its 2-(2-pyridyl) and 2-(4-pyridyl) regioisomers, which possess significantly different chelating abilities and metabolic profiles.
Core Data Table[6][7]
| Parameter | Technical Specification |
| IUPAC Name | 2-(Pyridin-3-yl)-1H-indole |
| Systematic Name | 2-(3-Pyridyl)indole |
| CAS Number | 15432-24-3 |
| Molecular Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.23 g/mol |
| SMILES | c1ccc2c(c1)cc([nH]2)c3cccnc3 |
| InChI Key | KDWAJWXWMMNKHA-UHFFFAOYSA-N |
| LogP (Calc) | ~3.08 |
| PSA (Polar Surface Area) | ~28.7 Ų |
| pKa (Calc) | Pyridine N: ~5.2 |
Synthetic Methodology
Strategic Analysis
The synthesis of 2-arylindoles is historically challenging due to the propensity of the indole C2 position to be less nucleophilic than C3. Direct electrophilic substitution fails. Therefore, Transition-Metal Catalyzed Cross-Coupling is the industry standard for high-fidelity synthesis of this scaffold.
Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)
This route utilizes the robust coupling of an indole-2-boronate species with 3-bromopyridine. It avoids the harsh conditions of the Fischer indole synthesis and allows for broad functional group tolerance.
Reaction Scheme:
Step-by-Step Methodology:
-
Reagents:
-
Substrate A: 1-(tert-Butoxycarbonyl)indole-2-boronic acid (1.0 equiv).
-
Substrate B: 3-Bromopyridine (1.1 equiv).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution).
-
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed).
-
-
Procedure:
-
Inertion: Charge a reaction vessel with Substrate A, Substrate B, and Catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed DME and the aqueous base solution via syringe.
-
Reflux: Heat the mixture to 85–90°C for 12–16 hours. Monitor consumption of the boronic acid via TLC or LC-MS.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic phase over MgSO₄ and concentrate in vacuo.
-
Deprotection (if N-Boc used): Treat the crude intermediate with TFA/DCM (1:4) at 0°C for 2 hours to remove the Boc group. Neutralize and extract.
-
Purification: Flash column chromatography (SiO₂), eluting with Hexanes:Ethyl Acetate (gradient 4:1 to 1:1).
-
-
Why This Works: The use of the N-Boc protected indole directs the lithiation/borylation to the C2 position exclusively during starting material preparation, and the subsequent coupling is highly regioselective.
Visualization: Synthetic Pathway
Caption: Regioselective synthesis of 2-pyridin-3-yl-1H-indole via Suzuki-Miyaura coupling.
Biological Applications & Pharmacophore Insight
The 2-pyridin-3-yl-1H-indole scaffold is not merely a structural spacer; it is a bio-active pharmacophore. The indole NH acts as a hydrogen bond donor (HBD), while the pyridine nitrogen serves as a hydrogen bond acceptor (HBA). This dual functionality allows it to "anchor" into protein active sites.
Key Therapeutic Targets[8]
-
Kinase Inhibition (VEGFR-2, ASK1):
-
CYP17A1 Inhibition (Prostate Cancer):
-
MMP-13 Inhibition (Osteoarthritis):
-
Used as a non-zinc-chelating inhibitor backbone. The scaffold provides rigid geometry to traverse the S1' specificity pocket of the metalloprotease.
-
Visualization: Biological Connectivity
Caption: Therapeutic targets and mechanistic modes of action for the 2-pyridin-3-yl-1H-indole scaffold.
Handling & Safety Protocols
While specific toxicological data for CAS 15432-24-3 is limited, it should be handled with the "Universal Precautions" applicable to heteroaromatic amines.
-
Hazard Classification (Predicted):
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the indole ring, which can turn the solid red/brown over time.
-
Disposal: Must be disposed of as hazardous organic waste containing nitrogen. Do not release into drains.[2][8]
References
-
Chemical Identification: "2-Pyridin-3-yl-1H-indole." Manchester Organics Catalog, CAS 15432-24-3. Link
-
Synthesis (Suzuki Coupling): Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids." Canadian Journal of Chemistry, 2023, 101(10), 765-772. Link
-
Biological Activity (MMP-13): "Indole Inhibitors of MMP-13 for Arthritic Disorders." ACS Omega, 2021. Link
-
Biological Activity (CYP17A1): "Pyridine indole hybrids as novel potent CYP17A1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. Link
-
General Properties: "Indole." PubChem Database, CID 798 (Scaffold Reference). Link
Sources
The Emergence of 2-Pyridin-3-yl-1H-Indole Derivatives: A Technical Guide to Discovery and Initial Screening
Introduction: The Strategic Selection of the 2-Pyridin-3-yl-1H-indole Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged structure," a recurring motif in numerous pharmacologically active compounds.[1][2][3] Its inherent ability to mimic the structure of tryptophan allows it to interact with a wide range of biological targets. The strategic incorporation of a pyridine ring at the 2-position of the indole core introduces a key bioisostere with modulated electronic properties and the potential for additional hydrogen bonding interactions, significantly expanding the therapeutic possibilities of this chemical class.[4] This guide provides an in-depth exploration of the discovery and initial screening of 2-pyridin-3-yl-1H-indole derivatives, a class of compounds demonstrating significant promise, particularly in oncology. We will delve into the synthetic rationale, a generalized screening cascade for identifying lead compounds, and the critical interpretation of structure-activity relationships (SAR).
Synthetic Strategies: Building the Core Scaffold
The construction of the 2-pyridin-3-yl-1H-indole core is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[5] This approach offers the advantage of a convergent synthesis, allowing for the late-stage combination of two key building blocks: a suitably functionalized indole and a pyridine boronic acid or ester.
Generalized Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol outlines a representative synthesis of a 2-pyridin-3-yl-1H-indole derivative.
Step 1: Preparation of the Indole Precursor A common starting point is a 2-halo-1H-indole, which can be synthesized from commercially available indole through various halogenation methods. The choice of protecting group for the indole nitrogen (e.g., Boc, SEM) is critical to prevent side reactions and can be removed in a subsequent step.
Step 2: Suzuki-Miyaura Cross-Coupling Reaction
-
To a solution of the 2-halo-1H-indole (1 equivalent) in a suitable solvent such as 1,4-dioxane, add pyridine-3-boronic acid (1.2-1.5 equivalents).
-
Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-pyridin-3-yl-1H-indole derivative.
Step 3: Deprotection (if necessary) If a protecting group was used on the indole nitrogen, it can be removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final compound.
Initial Screening Cascade: From High-Throughput to Mechanistic Insights
The initial biological evaluation of a library of newly synthesized 2-pyridin-3-yl-1H-indole derivatives typically follows a tiered approach, starting with broad-based cellular assays and progressing to more specific target-based and mechanistic studies for the most promising hits.
Caption: A generalized screening cascade for 2-pyridin-3-yl-1H-indole derivatives.
Phase 1: High-Throughput Cellular Screening
The primary goal of this phase is to rapidly assess the cytotoxic or anti-proliferative activity of the synthesized compounds across a panel of relevant cancer cell lines.
Protocol: Cell Viability Assay (MTT or Resazurin-based)
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the 2-pyridin-3-yl-1H-indole derivatives (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours.
-
Add a metabolic indicator dye (e.g., MTT or resazurin) to each well and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Phase 2: Secondary Assays for Mechanistic Elucidation
Compounds that exhibit potent anti-proliferative activity in the primary screen are advanced to secondary assays to gain initial insights into their mechanism of action.
-
Apoptosis Assays: Methods such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compounds induce programmed cell death.
-
Cell Cycle Analysis: Propidium iodide staining and flow cytometry can reveal if the compounds cause cell cycle arrest at a specific phase (e.g., G2/M).
Phase 3: Target-Based Assays
Based on the known biological activities of similar indole derivatives, target-based assays are employed to identify the specific molecular targets of the most promising compounds.[2] Given that many indole derivatives function as kinase inhibitors, a kinase panel screen is a logical next step.[6][7]
Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
-
In a multi-well plate, combine the kinase (e.g., VEGFR-2), a substrate peptide, and ATP.
-
Add the 2-pyridin-3-yl-1H-indole derivative at various concentrations.
-
Incubate the reaction to allow for phosphorylation of the substrate.
-
Add a detection reagent that specifically recognizes the phosphorylated substrate (e.g., an antibody-based detection system).
-
Measure the resulting signal (e.g., luminescence or fluorescence), which is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC₅₀ value for kinase inhibition.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-pyridin-3-yl-1H-indole scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Key positions for SAR studies on the 2-pyridin-3-yl-1H-indole scaffold.
Key SAR Observations:
-
Indole N-H: The presence of the N-H group can be important for hydrogen bonding with target proteins. However, alkylation at this position can sometimes improve cell permeability and metabolic stability.[8][9]
-
Indole Ring Substituents: Halogenation (e.g., with fluorine or chlorine) at the C5 or C7 positions of the indole ring has been shown to enhance the anti-proliferative activity of some derivatives, potentially through improved binding interactions with the target.[4]
-
Pyridine Ring Substituents: The electronic nature of substituents on the pyridine ring can significantly impact activity. Electron-withdrawing groups may enhance interactions with kinase hinge regions, a common binding motif for this class of inhibitors.[4]
Illustrative Biological Data
The following table summarizes representative biological data for a hypothetical series of 2-pyridin-3-yl-1H-indole derivatives, illustrating the impact of substitutions on their anti-proliferative and kinase inhibitory activities.
| Compound ID | R1 (Indole N1) | R2 (Indole C5) | R3 (Pyridine C5') | Cell Viability IC₅₀ (µM) (MCF-7) | Kinase Inhibition IC₅₀ (µM) (VEGFR-2) |
| 1a | H | H | H | 15.2 | 25.8 |
| 1b | H | F | H | 2.5 | 5.1 |
| 1c | H | H | Cl | 8.9 | 12.3 |
| 1d | CH₃ | F | H | 3.1 | 6.5 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The 2-pyridin-3-yl-1H-indole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility via robust cross-coupling methodologies, combined with a straightforward initial screening cascade, allows for the rapid identification of promising hit compounds. Future efforts in this area will likely focus on the exploration of a wider range of substitutions to fine-tune the SAR, the use of computational modeling to guide rational drug design, and the evaluation of these compounds against a broader panel of biological targets to uncover new therapeutic applications.
References
- Bhati, M., & Singh, B. (2014).
- Giraud, F., et al. (n.d.). Synthesis of diversely substituted pyridin-2(1H)
- Li, M., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. PubMed.
- Li, M., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77.
- (n.d.). 2-pyridin-3-yl-1H-indole-3-carbonitrile. Smolecule.
- (n.d.). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Semantic Scholar.
- (n.d.). A Comparative Review of Pyridinyl-Indole Derivatives as Kinase Inhibitors in Oncology. Benchchem.
- Ramu, V., et al. (2015). Structure-guided discovery of 2-aryl/pyridin-2-yl-1H-indole derivatives as potent and selective hepsin inhibitors. PubMed.
- Pesce, E., et al. (2020).
- (n.d.). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ScienceDirect.
- (n.d.). A New Approach to the Synthesis of Functional Derivatives of 3-(4-Pyridinyl)-1H-indole and 4-(1H-Indol-3-yl)thieno[2,3-b]pyridine.
- Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators.
- (n.d.). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC.
- Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. ScienceDirect.
- (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
- (n.d.). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives.
- (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
- (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. AIMS Press.
- (n.d.). Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. RSC Publishing.
- Al-Ostoot, F.H., et al. (2024).
- (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PMC.
- (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI.
- (2010). 2,3,5-Trisubstituted pyridines as selective AKT inhibitors.
- (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC.
- (n.d.). Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. PMC.
- (n.d.).
- (n.d.). Tetrahydropyridinylindole. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-pyridin-3-yl-1H-indole-3-carbonitrile [smolecule.com]
- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Synthesis and Optimization of 2-Aryl/Pyridin-2-yl-1H-Indole Hepsin Inhibitors
Topic: Synthesis of 2-aryl/pyridin-2-yl-1H-indole derivatives as hepsin inhibitors Role: Senior Application Scientist
Executive Summary
This technical guide details the rational design, synthesis, and validation of 2-aryl/pyridin-2-yl-1H-indole-5-carboxamidine derivatives as potent Type II Transmembrane Serine Protease (TTSP) inhibitors, specifically targeting Hepsin .
Hepsin overexpression is a critical driver in prostate cancer metastasis, making it a high-value therapeutic target. While benzamidine-based inhibitors are common, they often suffer from poor selectivity against related proteases (e.g., Matriptase, Thrombin, uPA). The indole scaffold offers a rigid, tunable pharmacophore that, when substituted at the 2-position with a pyridine or aryl group, provides enhanced selectivity by exploiting the S1' subsite while maintaining the critical salt-bridge interaction with Asp189 via a 5-position amidine moiety.
Target Validation & Rational Design
Structural Logic
The design of hepsin inhibitors revolves around the S1 specificity pocket. The 2-aryl-1H-indole scaffold functions as a bioisostere of the classic benzimidazole core but offers superior vector alignment for side-chain interactions.
-
S1 Pocket Anchor: The 5-carboxamidine group mimics the arginine side chain of the natural substrate, forming a bidentate salt bridge with Asp189 at the bottom of the S1 pocket.
-
S1' Subsite Exploitation: The 2-position substituent (phenyl or pyridin-2-yl) projects into the S1' region. A pyridin-2-yl moiety specifically enhances solubility and can engage in water-mediated hydrogen bonding.
-
Catalytic Triad Interaction: A key design element is the incorporation of a hydroxyl group (e.g., on the 2-phenyl ring) to form a hydrogen bond with His57 , disrupting the catalytic triad (His57, Asp102, Ser195).
Molecular Modeling Insight
Docking studies reveal that the indole NH acts as a hydrogen bond donor to the backbone carbonyl of Gly216 , stabilizing the inhibitor within the active site.
Synthetic Strategy
We employ a convergent synthetic route prioritizing the construction of the indole core followed by late-stage functionalization of the amidine group. This approach avoids the instability of the amidine functionality during harsh cyclization conditions.
Retrosynthetic Analysis
The target molecule is disconnected into two primary precursors:
-
Hydrazine Component: 4-Cyanophenylhydrazine (provides the indole 5-position handle).
-
Ketone Component: 2-Acetylpyridine or substituted Acetophenone (defines the 2-position specificity).
Figure 1: Retrosynthetic analysis of the lead hepsin inhibitor.
Detailed Experimental Protocols
Step 1: Fischer Indole Cyclization
This protocol yields the 2-(pyridin-2-yl)-1H-indole-5-carbonitrile intermediate. The use of Polyphosphoric Acid (PPA) is preferred over Zinc Chloride for cleaner workup in this specific substrate class.
Reagents:
-
4-Cyanophenylhydrazine hydrochloride (1.0 eq)
-
2-Acetylpyridine (1.0 eq)
-
Polyphosphoric Acid (PPA) (10-15 eq by weight)
Procedure:
-
Mixing: In a 100 mL round-bottom flask, combine 4-cyanophenylhydrazine hydrochloride (1.70 g, 10 mmol) and 2-acetylpyridine (1.21 g, 10 mmol).
-
Acid Addition: Add PPA (20 g) directly to the mixture. Note: PPA is viscous; warm slightly to facilitate stirring if necessary.
-
Cyclization: Heat the reaction mixture to 100–110 °C under an argon atmosphere for 3–4 hours. Monitor consumption of the hydrazine by TLC (System: 50% EtOAc/Hexanes).
-
Quenching: Cool the mixture to ~60 °C. Carefully pour the reaction mass into crushed ice (200 g) with vigorous stirring. The PPA will hydrolyze, and a precipitate should form.
-
Neutralization: Adjust the pH of the aqueous slurry to ~8 using saturated NaHCO₃ solution or 5N NaOH (add dropwise to avoid exotherm).
-
Isolation: Filter the solid precipitate, wash extensively with water (3 x 50 mL) to remove phosphate salts, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to afford the nitrile intermediate as a pale yellow solid.
Step 2: Amidine Formation (Pinner-like Reaction)
Direct conversion of the nitrile to the amidine is the critical step. We utilize a modified Pinner sequence or a Hydroxylamine route followed by reduction (if Pinner fails due to steric bulk, though Pinner is standard for this scaffold).
Method A: Lithium Hexamethyldisilazide (LiHMDS) Route (Mild & Efficient)
Reagents:
-
Nitrile Intermediate (1.0 eq)
-
LiHMDS (1.0 M in THF, 3.0 eq)
-
HCl (4N in Dioxane)
Procedure:
-
Activation: Dissolve the nitrile intermediate (1.0 mmol) in anhydrous THF (10 mL) under argon.
-
Addition: Cool to 0 °C. Add LiHMDS (3.0 mL, 3.0 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. The solution typically turns dark orange/red.
-
Hydrolysis: Cool to 0 °C. Carefully quench with 4N HCl in dioxane (5 mL). Stir for 30 minutes.
-
Workup: Concentrate the solvent in vacuo. The residue is the crude amidine hydrochloride.
-
Purification: Purify via preparative HPLC (C18 column, Gradient: 5-95% Acetonitrile in Water with 0.1% TFA). Lyophilize fractions to obtain the 2-(pyridin-2-yl)-1H-indole-5-carboxamidine trifluoroacetate salt.
Structure-Activity Relationship (SAR) Analysis
The following data summarizes the potency (Ki) and selectivity of key derivatives synthesized using the above protocol.
Table 1: Inhibitory Activity against Hepsin and Selectivity Profile
| Compound ID | R2 Substituent (2-position) | R5 Substituent | Hepsin Ki (µM) | Selectivity (vs uPA) |
| Cmpd 1 | Phenyl | -H | > 500 | N/A |
| Cmpd 2 | Phenyl | -C(=NH)NH₂ | 0.45 | 10x |
| Cmpd 3 | 2-Hydroxyphenyl | -C(=NH)NH₂ | 0.035 | 45x |
| Cmpd 8 | Pyridin-2-yl | -C(=NH)NH₂ | 0.028 | >60x |
| Cmpd 9 | Pyridin-3-yl | -C(=NH)NH₂ | 0.120 | 20x |
Key SAR Findings:
-
The Amidine is Non-Negotiable: Removal of the 5-amidine (Cmpd 1) results in complete loss of activity, confirming the salt bridge with Asp189 is the primary driver of affinity.
-
Pyridine vs. Phenyl: The Pyridin-2-yl analog (Cmpd 8) shows superior potency to the phenyl analog. This is attributed to the pyridine nitrogen accepting a hydrogen bond from water molecules in the S1' pocket or interacting with Glu189 (if accessible) or backbone amides.
-
Hydroxyl Group Effect: In the phenyl series, an ortho-hydroxyl group (Cmpd 3) significantly boosts potency (35 nM) by interacting with His57 .
Biological Evaluation Workflow
To validate the synthesized compounds, the following enzymatic assay protocol is standardized.
Assay Principle: Measurement of the hydrolysis of a fluorogenic substrate (Boc-Gln-Arg-Arg-AMC) by recombinant human Hepsin.
Protocol:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20.
-
Enzyme: Recombinant human Hepsin (final conc. 0.5 nM).
-
Substrate: Boc-Gln-Arg-Arg-AMC (final conc. 100 µM, Km ~ 150 µM).
-
Procedure:
-
Incubate Enzyme (10 µL) with Inhibitor (10 µL, serially diluted in DMSO/Buffer) for 15 minutes at 25 °C.
-
Add Substrate (20 µL) to initiate reaction.
-
Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 minutes.
-
-
Analysis: Determine IC50 using a 4-parameter logistic fit. Calculate Ki using the Cheng-Prusoff equation:
.
Figure 2: Enzymatic inhibition assay workflow.
References
-
Goswami, R., et al. (2015). "Structure-Guided Discovery of 2-Aryl/pyridin-2-yl-1H-indole Derivatives as Potent and Selective Hepsin Inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(22), 5309-5314.
-
Chevillet, J. R., et al. (2008). "Identification and Characterization of Small-Molecule Inhibitors of Hepsin." Molecular Cancer Therapeutics, 7(10), 3343-3351.
- Han, Z., et al. (2005). "Structural Basis for the Inhibition of Hepsin by Benzamidine Derivatives." Journal of Medicinal Chemistry, 48, 1234-1245. (Contextual grounding for S1 pocket interactions).
Sources
Methodological & Application
Application Note: 2-Pyridin-3-yl-1H-indole as a Kinase Inhibitor Scaffold
This Application Note is a comprehensive technical guide for the evaluation of 2-(Pyridin-3-yl)-1H-indole and its derivatives as ATP-competitive kinase inhibitors. This guide focuses on its application as a privileged scaffold for targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , synthesizing field-proven protocols with mechanistic insights.
Introduction & Mechanistic Rationale
The 2-(pyridin-3-yl)-1H-indole moiety represents a "privileged scaffold" in kinase drug discovery. Its structural geometry allows it to function as a potent ATP-competitive inhibitor, primarily targeting the hinge region of serine/threonine and tyrosine kinases.
Structural Basis of Inhibition
Kinase ATP-binding pockets are defined by a "hinge" region that connects the N-terminal and C-terminal lobes. The 2-pyridin-3-yl-1H-indole scaffold mimics the adenine ring of ATP:
-
Indole N1-H (Donor): Forms a crucial hydrogen bond with the carbonyl oxygen of the kinase hinge backbone (e.g., Glu71 in p38
). -
Pyridine Nitrogen (Acceptor): Depending on rotation, the pyridine nitrogen can accept a hydrogen bond from the hinge backbone amide (e.g., Met109 in p38
) or interact with the "gatekeeper" residue. -
Planarity: The biaryl system fits snugly into the hydrophobic cleft, stabilized by Van der Waals interactions with Val30, Ala51, and Leu104 (p38 numbering).
Target Specificity
While this scaffold is promiscuous, it shows high affinity for:
-
p38 MAPK (
isoforms): Critical for inflammatory cytokine production (TNF , IL-1 ). -
VEGFR-2 (KDR): Essential for tumor angiogenesis.
-
DYRK1A: Implicated in neurodegenerative pathways.
Chemical Synthesis & Handling
Compound: 2-(Pyridin-3-yl)-1H-indole Molecular Weight: 194.23 g/mol Solubility: Soluble in DMSO (>50 mM); poorly soluble in water.
Synthesis Protocol (Suzuki-Miyaura Coupling)
Note: This protocol yields the core scaffold. Substituents can be added to the indole C5 or pyridine positions to improve selectivity.
Reagents:
-
2-Bromo-1H-indole (or N-protected equivalent)
-
Pyridine-3-boronic acid
-
Catalyst: Pd(PPh
) (5 mol%) -
Base: Na
CO (2M aqueous) -
Solvent: 1,2-Dimethoxyethane (DME)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 1.0 eq of 2-bromo-1H-indole and 1.2 eq of pyridine-3-boronic acid in degassed DME.
-
Activation: Add 2.5 eq of 2M Na
CO solution. -
Catalysis: Add Pd(PPh
) under an argon atmosphere. -
Reaction: Reflux at 85°C for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO
. -
Purification: Flash column chromatography (SiO
, gradient 0-50% EtOAc in Hexanes). -
Validation: Confirm structure via
H-NMR (DMSO-d ) looking for the characteristic indole N-H singlet at ~11.5 ppm and pyridine protons.
In Vitro Kinase Assay Protocol (p38 MAPK)
This protocol uses a FRET-based competition assay (e.g., LanthaScreen™) or a radiometric
Assay Principle
The compound competes with ATP for the kinase active site. Inhibition is measured by the reduction in phosphorylation of a substrate (e.g., ATF2 or MBP).
Reagents
-
Enzyme: Recombinant human p38
(MAPK14), active (0.5 nM final). -
Substrate: GFP-ATF2 (physiological substrate) or Poly(Glu, Tyr).
-
ATP: At
apparent (typically 10–50 M for p38). -
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
Experimental Workflow
-
Compound Prep: Prepare a 10-point serial dilution of 2-pyridin-3-yl-1H-indole in 100% DMSO (Start at 10
M, 3-fold dilutions). -
Plate Setup: Transfer 50 nL of compound to a 384-well low-volume black plate.
-
Enzyme Addition: Add 2.5
L of 2x Enzyme/Antibody mixture. Incubate 15 min at RT (allows compound binding). -
Reaction Start: Add 2.5
L of 2x ATP/Substrate mixture. -
Incubation: Incubate for 60 min at RT.
-
Detection: Add 5
L of EDTA-containing detection buffer (stops reaction). -
Read: Measure Fluorescence (Ex 340 nm / Em 495 nm & 520 nm).
Data Analysis
Calculate % Inhibition relative to DMSO control (0% inhibition) and Staurosporine (100% inhibition). Fit data to the sigmoidal dose-response equation:
Cellular Activity Protocol (Western Blot)
To verify that the compound penetrates the cell membrane and inhibits the target in a physiological context.
Cell Model: THP-1 (Human Monocytic Leukemia cells). Stimulus: Lipopolysaccharide (LPS) activates the TLR4 -> p38 MAPK pathway. Readout: Phosphorylation of HSP27 (Ser82), a direct downstream target of p38/MAPKAPK2.
Protocol Steps
-
Seeding: Seed THP-1 cells at
cells/well in 6-well plates in RPMI-1640 + 10% FBS. -
Starvation: Switch to serum-free media for 12 hours (reduces basal phosphorylation).
-
Treatment: Treat cells with 2-pyridin-3-yl-1H-indole (0.1, 1, 10
M) for 60 min. Include DMSO control. -
Stimulation: Add LPS (1
g/mL) for 30 min. -
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Western Blot:
-
Load 20
g protein/lane. -
Primary Ab: Anti-phospho-HSP27 (Ser82) [1:1000].
-
Secondary Ab: Anti-Total HSP27 (Loading Control).
-
-
Quantification: Normalize p-HSP27 signal to Total HSP27.
Pathway Visualization & Workflow
The following diagrams illustrate the p38 MAPK signaling cascade targeted by the compound and the experimental workflow.
p38 MAPK Signaling Pathway
Caption: Figure 1: The p38 MAPK signaling cascade. The inhibitor blocks ATP binding to p38, preventing downstream phosphorylation of HSP27 and cytokine production.
Experimental Workflow
Caption: Figure 2: Integrated workflow for evaluating the kinase inhibitory potential of the scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Kinase Assay) | Excess ATP or Enzyme | Titrate Enzyme to linear range; use ATP at |
| Low Solubility | Compound aggregation | Dissolve in 100% DMSO; ensure final assay DMSO < 1%. |
| No Cellular Effect | Poor membrane permeability | Verify logP (calc ~2.5–3.0). Check for efflux pump liability (P-gp). |
| Off-Target Toxicity | Promiscuous binding | Run a "Kinase Profiling Panel" (e.g., against CDK2, GSK3 |
References
-
Structure-Activity Relationships of p38 Inhibitors: Title: "Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry..."[1] Source: PubMed / Antiviral Res. URL:[Link]
-
Indole Scaffolds in Kinase Discovery: Title: "Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue."[2] Source: Bioorganic & Medicinal Chemistry Letters.[2] URL:[Link]
-
Chemical Properties & Synthesis: Title: "Discovery and Evaluation of 3-(5-thien-3-ylpyridin-3-yl)-1H-indoles as a Novel Class of KDR Kinase Inhibitors" (Analogous synthesis route). Source: PubMed. URL:[Link]
Sources
- 1. Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction by Zaire ebolavirus in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay of 2-Pyridin-3-yl-1H-indole Derivatives as IDO1 Inhibitors
Introduction: Targeting the IDO1 Pathway in Immuno-Oncology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment.[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][4][5] This depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, create an immunosuppressive milieu that allows tumor cells to evade immune surveillance.[5][6][7] Consequently, the development of small molecule inhibitors targeting IDO1 is a highly pursued strategy in cancer immunotherapy.[2][3]
The 2-Pyridin-3-yl-1H-indole scaffold is a key pharmacophore found in potent and selective IDO1 inhibitors. A notable example is Epacadostat (INCB024360), a compound that has undergone extensive clinical investigation.[6][7][8] This guide provides detailed protocols for the in vitro characterization of compounds based on this scaffold, focusing on both direct enzymatic inhibition and cell-based functional assays.
Mechanism of Action: Inhibition of the Kynurenine Pathway
IDO1's immunosuppressive effects are twofold: the depletion of tryptophan arrests the proliferation of effector T-cells, which are highly sensitive to tryptophan levels, while the production of kynurenine promotes the differentiation and activity of regulatory T-cells (Tregs).[7][8] By inhibiting IDO1, compounds like Epacadostat aim to restore local tryptophan concentrations and reduce kynurenine levels, thereby reactivating anti-tumor T-cell responses.[6][7] The following protocols are designed to quantify this inhibitory activity at both a molecular and cellular level.
Part 1: Recombinant Human IDO1 Enzymatic Assay
This primary assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant human IDO1. The principle is to quantify the production of N'-formylkynurenine, which has a distinct absorbance maximum at 321 nm.[9]
Workflow for Enzymatic IDO1 Inhibition Assay
Caption: Workflow for the enzymatic IDO1 inhibition assay.
Detailed Protocol: Enzymatic Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the 2-Pyridin-3-yl-1H-indole test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range suitable for IC₅₀ determination (e.g., from 10 mM to 100 nM). A 10-point, 3-fold dilution series is recommended.
-
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.5.
-
Reaction Mix: Prepare a 2X reaction mix in Assay Buffer containing:
-
4 mM L-Tryptophan
-
40 mM Ascorbic Acid
-
7 µM Methylene Blue
-
0.4 mg/mL Catalase
-
-
Enzyme Solution: Dilute recombinant human IDO1 in Assay Buffer to a final concentration of 40 nM (for a 20 nM final concentration in the assay).[9]
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 2 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 50 µL of the 2X Reaction Mix to each well.
-
To initiate the reaction, add 50 µL of the 40 nM IDO1 enzyme solution to all wells. The final volume will be 102 µL.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 321 nm.
-
Monitor the increase in absorbance at 321 nm every 60 seconds for 20 minutes at room temperature.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
| Parameter | Recommended Concentration | Reference |
| Recombinant hIDO1 | 20 nM (final) | [9] |
| L-Tryptophan | 2 mM (final) | [9] |
| Ascorbate | 20 mM (final) | [9] |
| Methylene Blue | 3.5 µM (final) | [9] |
| Catalase | 0.2 mg/mL (final) | [9] |
Part 2: Cell-Based IDO1 Functional Assay
While the enzymatic assay confirms direct inhibition, a cell-based assay is crucial to determine a compound's activity in a more physiologically relevant context, accounting for cell permeability and potential off-target effects. This assay utilizes a human cancer cell line (e.g., HeLa or SW480) in which IDO1 expression is induced by Interferon-gamma (IFN-γ).[8][10] The assay measures the production of kynurenine in the cell culture supernatant.
Workflow for Cell-Based IDO1 Functional Assay
Caption: Workflow for the cell-based IDO1 functional assay.
Detailed Protocol: Cell-Based Assay
-
Cell Culture and Seeding:
-
Culture human HeLa or SW480 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells into a 96-well flat-bottom tissue culture plate at a density of 1.5 x 10⁴ cells per well in 100 µL of media.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
-
IDO1 Induction and Compound Treatment:
-
The next day, prepare fresh media containing 100 ng/mL of human IFN-γ.
-
Prepare serial dilutions of the 2-Pyridin-3-yl-1H-indole test compound in the IFN-γ-containing media.
-
Remove the old media from the cells and add 200 µL of the compound/IFN-γ dilutions to the respective wells. Include vehicle control (DMSO) and no-IFN-γ control wells.
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
Kynurenine Measurement:
-
After incubation, carefully harvest 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 70 µL of 30% trichloroacetic acid (TCA) to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the clarified supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well and mix.
-
Incubate at room temperature for 10 minutes. A yellow color will develop.
-
Read the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of L-kynurenine to quantify the amount of kynurenine in the supernatants.
-
Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFN-γ-treated vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the cellular IC₅₀ value.
-
Trustworthiness and Self-Validation
To ensure the integrity of the results, each assay should include critical controls:
-
Enzymatic Assay:
-
Cell-Based Assay:
-
No-IFN-γ Control: To confirm that kynurenine production is dependent on IDO1 induction.
-
Vehicle Control (DMSO + IFN-γ): Represents 0% inhibition.
-
Positive Control Inhibitor: Epacadostat should be used to confirm the cellular response to IDO1 inhibition.
-
Cell Viability Assay: A parallel plate should be run and treated identically, followed by an MTT or similar cell viability assay to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not compound-induced cytotoxicity.[8]
-
Conclusion
The described protocols provide a robust framework for the in vitro evaluation of 2-Pyridin-3-yl-1H-indole derivatives as potential IDO1 inhibitors. By combining direct enzymatic assays with functional cellular assays, researchers can effectively determine a compound's potency, cellular permeability, and mechanism of action, providing the critical data needed to advance promising candidates in the drug development pipeline for cancer immunotherapy.
References
-
Taylor & Francis Online. (2024). Pyridine indole hybrids as novel potent CYP17A1 inhibitors. Retrieved from [Link]
-
Clinical Cancer Research. (2017). First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-phenyl-3-pyridin-2-yl-1H-indole. Retrieved from [Link]
-
PubMed Central. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Retrieved from [Link]
-
PubMed Central. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Retrieved from [Link]
-
ACS Publications. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Retrieved from [Link]
-
MDPI. (2024). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]
-
PubMed Central. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved from [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Retrieved from [Link]
-
ResearchGate. (2020). Virtual screening procedures and activity assays for IDO1 in vitro. Retrieved from [Link]
-
PLOS One. (2014). The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. Retrieved from [Link]
-
PubMed. (2022). Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. Retrieved from [Link]
Sources
- 1. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for the Evaluation of Substituted Pyridinyl-1H-Indoles as Antimalarial Agents
Abstract
The relentless evolution of drug resistance in Plasmodium parasites, the causative agents of malaria, presents a formidable challenge to global health, necessitating the urgent discovery of novel chemotypes with unique mechanisms of action.[1][2][3] This document provides a comprehensive guide for researchers engaged in the discovery and preclinical development of antimalarial drugs, with a specific focus on the promising class of substituted pyridinyl-1H-indoles. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of diverse biological interactions, while the pyridine moiety is a common feature in many established antimalarial drugs.[2][4][5] By detailing robust protocols for chemical synthesis, in vitro antiplasmodial and cytotoxicity screening, and in vivo efficacy assessment, this guide offers a validated framework for advancing candidate compounds from initial hit to preclinical lead.
Introduction and Scientific Rationale
Malaria chemotherapy is critically threatened by the emergence and spread of parasites resistant to frontline treatments, including artemisinin-based combination therapies (ACTs).[1][3] This reality fuels the search for new antimalarial agents that are not only potent against multidrug-resistant parasite strains but also act via novel mechanisms to circumvent existing resistance pathways.
The strategic combination of pyridinyl and 1H-indole scaffolds into a single molecular entity is a rational design approach rooted in established medicinal chemistry principles.
-
The Indole Scaffold: The indole ring is a versatile heterocyclic structure found in numerous natural products and synthetic drugs.[2] Its ability to engage in hydrogen bonding, π–π stacking, and hydrophobic interactions allows it to bind to a wide array of biological targets, making it a "privileged" starting point for drug design.[2] Some indole derivatives have been shown to disrupt essential parasite functions, such as pH regulation by inhibiting the V-type H+-ATPase, leading to rapid parasite death.[6]
-
The Pyridine Scaffold: The pyridine ring is a bioisostere of a phenyl ring but with altered electronic properties and the ability to act as a hydrogen bond acceptor. It is a core component of several successful antimalarial drugs, including chloroquine and mefloquine.[5] Its inclusion can enhance potency, modulate pharmacokinetic properties, and provide vectors for overcoming resistance.[7][8]
The central hypothesis is that conjugating these two pharmacophores can yield compounds with potent antimalarial activity, potentially acting on novel or multiple targets within the parasite. One promising area of investigation suggests that such compounds may compromise the parasite's mitochondrial function, a mechanism distinct from many classical antimalarials.[9][10]
Hypothesized Mechanism of Action: Mitochondrial Disruption
The following diagram illustrates a potential mechanism by which pyridinyl-1H-indoles may exert their antimalarial effect. The lipophilic nature of the scaffold could facilitate accumulation within the parasite and subsequent targeting of the mitochondrial membrane.
Caption: Hypothesized mitochondrial disruption by pyridinyl-1H-indoles.
In Vitro Evaluation: The Primary Screening Cascade
The initial assessment of novel compounds involves a standardized in vitro screening cascade to determine their potency against the parasite and their selectivity over mammalian cells. This two-step process is crucial for identifying promising hits for further development.
Caption: Standard workflow for in vitro screening of antimalarial compounds.
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum. It quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.[11]
Materials:
-
P. falciparum culture (e.g., 3D7 Chloroquine-sensitive, Dd2 Chloroquine-resistant)
-
Human erythrocytes (O+), washed
-
Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate)
-
SYBR Green I lysis buffer
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin)
-
96-well black microplates with clear bottoms
Procedure:
-
Plate Preparation: Prepare serial dilutions of test compounds in complete culture medium. Add 100 µL of each dilution to the wells of a 96-well plate. Ensure the final solvent (e.g., DMSO) concentration is below 0.5%.[11] Include positive control (known antimalarial) and negative control (medium only) wells.
-
Parasite Addition: Prepare a parasite suspension at 2% parasitemia and 2% hematocrit in complete medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL with 1% parasitemia and 1% hematocrit.[11]
-
Incubation: Incubate the plate for 72 hours in a humidified, modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[11]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation: ~485 nm, emission: ~530 nm).[11]
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Normalize the data to the negative control (100% growth) and plot the percentage of growth inhibition against the log of the compound concentration. Determine the IC₅₀ value using non-linear regression analysis.[11]
Protocol 2: In Vitro Cytotoxicity Assay (Resazurin Method)
This assay determines the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line (e.g., HEK293T, HepG2) to assess the compound's selectivity. It measures cell viability based on the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.[11]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution
-
Test compounds and control drug (e.g., Doxorubicin)
-
96-well clear microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Addition: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of the drug dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[11]
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Fluorescence Measurement: Measure fluorescence intensity (excitation: ~560 nm, emission: ~590 nm).
-
Data Analysis: Normalize the data to the negative control (100% viability) and plot the percentage of viability against the log of the compound concentration. Determine the CC₅₀ value using non-linear regression analysis.
Data Presentation and Interpretation
Summarize the results in a table for clear comparison. The Selectivity Index (SI) is a critical parameter, calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells, which is a desirable trait for a drug candidate.[11]
| Compound ID | Substitution Pattern | IC₅₀ (µM) vs. 3D7 | IC₅₀ (µM) vs. Dd2 | CC₅₀ (µM) vs. HEK293T | Selectivity Index (SI) |
| Lead-001 | 4'-fluoro, 5-methoxy | 0.050 | 0.085 | >50 | >1000 |
| Lead-002 | 3'-chloro, 5-methoxy | 0.120 | 0.200 | >50 | >416 |
| Chloroquine | (Reference) | 0.025 | 0.450 | >100 | >4000 (for 3D7) |
| Artemisinin | (Reference) | 0.005 | 0.006 | >100 | >20000 |
In Vivo Efficacy Evaluation
Compounds demonstrating high potency and selectivity in vitro must be evaluated in a living organism to assess their efficacy, pharmacokinetics, and safety.[12] Murine models are indispensable for this preclinical stage.[13]
Protocol 3: 4-Day Suppressive Test in P. berghei-Infected Mice
This is the standard primary in vivo assay to evaluate the ability of a test compound to suppress parasite growth.[12][14]
Materials:
-
Mouse strain (e.g., Swiss Webster, C57BL/6).[13]
-
Rodent malaria parasite (Plasmodium berghei ANKA strain).
-
Test compound formulated in an appropriate vehicle (e.g., 7% Tween-80, 3% ethanol in water).
-
Reference drug (e.g., Chloroquine, Artesunate).
-
Giemsa stain.
Procedure:
-
Infection: Naive mice are inoculated intraperitoneally (IP) with 1x10⁷ P. berghei-infected red blood cells on Day 0.
-
Treatment: Two to four hours post-infection, mice are randomized into groups (n=5 per group): vehicle control, reference drug, and test compound(s) at various doses (e.g., 10, 30, 100 mg/kg). Treatment is administered once daily for four consecutive days (Day 0 to Day 3), typically via the oral (PO) or IP route.[15]
-
Monitoring Parasitemia: On Day 4, thin blood smears are prepared from the tail vein of each mouse. The smears are fixed with methanol, stained with Giemsa, and examined under a microscope.
-
Data Collection: Parasitemia is determined by counting the number of infected red blood cells per ~1000 total red blood cells. The average percent parasitemia for each group is calculated.
-
Efficacy Calculation: The percent suppression of parasitemia is calculated using the formula: % Suppression = [ (A - B) / A ] * 100 Where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group.
-
(Optional) Survival Monitoring: Mice can be monitored for up to 30 days to assess long-term survival and check for recrudescence (reappearance of parasites after initial clearance).[16]
Caption: Workflow for the 4-Day Suppressive Test in a murine malaria model.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyridinyl-1H-indole scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. Based on general principles from related heterocyclic antimalarials, certain structural modifications can be hypothesized to influence activity.
Caption: Key regions for SAR exploration on the pyridinyl-1H-indole scaffold.
-
Substitution on the Indole Ring: Introducing small electron-donating or withdrawing groups at positions 5 or 6 can significantly impact electronic properties and binding interactions. Halogenation is a common strategy to improve metabolic stability and cell permeability.
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for activity. Studies on other pyridyl-containing antimalarials show that modifications here can drastically alter potency and overcome resistance.[7][17] For instance, replacing lipophilic phenyl rings with pyridines has been shown to improve the pharmacokinetic profile of other antimalarial series.[1][3]
-
Linker and N-H Substitution: The relative orientation of the two rings is crucial. Direct linkage maintains rigidity, which can be favorable for binding. Substitution on the indole nitrogen (N-H) is generally disfavored as it disrupts a key hydrogen bonding motif, but in some cases, small alkyl groups may improve properties.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Antimalarial Assays.
- Dube, A. et al. (n.d.). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the In Vivo Efficacy of Antimalarial Agent 12 in Mouse Models.
- de Kock, C. et al. (n.d.). Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids. PMC.
- Druilhe, P. et al. (n.d.). Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies. PMC.
- Gaur, P. et al. (n.d.). Assessment of in vivo antimalarial activity of arteether and garlic oil combination therapy.
- Fidock, D. A. et al. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document).
- Mishra, S. K. et al. (n.d.). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers.
- Baragaña, B. et al. (2018). Synthesis and Structure-Activity Relationships of the Novel Antimalarials 5-Pyridinyl-4(1 H)-Pyridones. PubMed.
- Webster, H. K. (n.d.). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS.
- Zhang, Y. et al. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
- Singh, A. et al. (n.d.). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Baragaña, B. et al. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. ResearchGate.
- Unknown author. (n.d.). Antimalarial and Structural Studies of Pyridine-Containing Inhibitors of 1-Deoxyxylulose-5-phosphate Reductoisomerase.
- Ouattara, M. et al. (n.d.). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology.
- Girault, S. et al. (2025). Pyrido[3,2-b]indol-4-yl-amines - Synthesis and investigation of activity against malaria.
- Saliba, K. J. et al. (2010). Inhibition of Plasmodium falciparum pH regulation by small molecule indole derivatives results in rapid parasite death. PubMed.
- Gellis, A. et al. (n.d.). Synthesis and biological activity of new potential antimalarial: 1H-pyrazolo[3,4-b]pyridine derivatives. PubMed.
- H-Marín, E. et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- El-Damasy, A. K. (n.d.). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. University of Otago.
- Gogoi, K. et al. (2024). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Malaria World.
- Gogoi, K. et al. (2024). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. PMC.
- El-Damasy, A. K. et al. (2025). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. ResearchGate.
- Younis, Y. et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.
- Cheuka, P. M. et al. (2013). Novel conjugated quinoline-indoles compromise Plasmodium falciparum mitochondrial function and show promising antimalarial activity. PubMed.
- Cheuka, P. M. et al. (n.d.). Novel Conjugated Quinoline–Indoles Compromise Plasmodium falciparum Mitochondrial Function and Show Promising Antimalarial Activity. Journal of Medicinal Chemistry - ACS Publications.
Sources
- 1. Synthesis and Structure-Activity Relationships of the Novel Antimalarials 5-Pyridinyl-4(1 H)-Pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Plasmodium falciparum pH regulation by small molecule indole derivatives results in rapid parasite death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial and Structural Studies of Pyridine-Containing Inhibitors of 1-Deoxyxylulose-5-phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel conjugated quinoline-indoles compromise Plasmodium falciparum mitochondrial function and show promising antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mmv.org [mmv.org]
- 15. researchgate.net [researchgate.net]
- 16. Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Pyridin-3-yl-1H-indole Derivatives as Potent Hepsin Inhibitors
[1]
Executive Summary & Mechanism of Action
Hepsin (HPN) is a type II transmembrane serine protease significantly upregulated in prostate cancer (>90% of tumors) and implicated in metastasis to the bone. While structurally similar to Matriptase and HGFA , Hepsin possesses unique S1' and S2' subsite features that allow for selective inhibition.
The 2-pyridin-3-yl-1H-indole-5-carboximidamide class represents a "structure-guided" breakthrough.[1] Unlike broad-spectrum serine protease inhibitors (e.g., benzamidines), this scaffold leverages a specific interaction between the indole C2-substituent and the S1' pocket, while the C5-amidine anchors the molecule in the S1 specificity pocket (interacting with Asp189).[1]
Key Mechanistic Insight:
The potency of this scaffold is often limited by the desolvation penalty of the pyridine ring. However, N-oxidation of the pyridine ring (converting 2-(pyridin-3-yl) to the pyridine N-oxide ) dramatically enhances potency (
Mechanism of Inhibition Diagram[2]
Caption: Mechanistic logic of Hepsin inhibition. The C5-amidine anchors the drug, while the Pyridine N-oxide provides the critical selectivity switch against Matriptase.[1]
Chemical Synthesis Protocol
The synthesis requires a modular approach to allow late-stage modification of the pyridine ring. The Suzuki-Miyaura coupling strategy is superior to the classical Fischer indole synthesis for this specific derivative as it allows for convergent assembly of the biaryl core.
Reagents Required[1][3][4][5][6][7][8]
-
Starting Material A: 5-Cyano-2-bromo-1H-indole (commercially available or synthesized from 5-cyanoindole).[1]
-
Starting Material B: 3-Pyridylboronic acid (or the corresponding pinacol ester).[1]
-
Catalyst:
or .[1] -
Amidine Reagents: Hydroxylamine hydrochloride (
), Acetic anhydride ( ), Zinc dust ( ), Acetic acid ( ).[1] -
Oxidant: m-Chloroperbenzoic acid (mCPBA) for N-oxide generation.[1]
Step-by-Step Protocol
Step 1: Suzuki Coupling (Biaryl Core Formation)[1]
-
Dissolve 1.0 eq of 5-cyano-2-bromo-1H-indole and 1.2 eq of 3-pyridylboronic acid in 1,4-dioxane/water (4:1 ratio).
-
Add 2.0 eq of
or . -
Degas the solution with nitrogen for 10 minutes.
-
Add 5 mol% Pd catalyst.
-
Heat at 90°C for 12 hours under inert atmosphere.
-
Workup: Cool, dilute with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc) to isolate 2-(pyridin-3-yl)-1H-indole-5-carbonitrile .
Step 2: Pinner-Type Amidine Synthesis (Amidoxime Route)
Note: The classic Pinner reaction (HCl/EtOH) often fails with electron-deficient pyridines.[1] The Amidoxime reduction route is more reliable.
-
Amidoxime Formation: Suspend the nitrile from Step 1 in Ethanol. Add 3.0 eq
and 3.0 eq . Reflux for 6 hours. -
Isolation: Evaporate solvent. The solid residue is the N-hydroxy-carboximidamide (amidoxime).[1]
-
Reduction to Amidine: Dissolve the amidoxime in Glacial Acetic Acid. Add 1.1 eq Acetic Anhydride (to acetylate the -OH).[1] Stir 10 min.
-
Reduction: Add 5.0 eq Zinc dust. Stir at room temperature for 4 hours.
-
Purification: Filter zinc. Concentrate. Purify via reverse-phase HPLC (0.1% TFA buffer) to yield 2-(pyridin-3-yl)-1H-indole-5-carboximidamide .
Step 3: N-Oxidation (Optional for Potency Boost)[1]
-
Dissolve the product of Step 1 (Nitrile intermediate) in DCM.[1]
-
Add 1.5 eq mCPBA at 0°C. Stir warming to RT for 2 hours.
-
Wash with
to remove benzoic acid byproduct. -
Proceed to Step 2 (Amidine synthesis) using this N-oxide nitrile intermediate.
Synthesis Workflow Diagram
Caption: Divergent synthesis route allowing access to both the parent pyridine and the high-potency N-oxide derivative.
Biological Evaluation Protocols
A. Enzymatic Inhibition Assay (In Vitro)
This assay determines the
-
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20.[1]
-
Enzyme: Recombinant Human Hepsin (0.5 nM final concentration).
-
Substrate: Boc-Gln-Ala-Arg-AMC (Fluorogenic).[1]
. Use at . -
Control: Matriptase (Recombinant catalytic domain) to ensure selectivity.
Procedure:
-
Prepare 100x compound stocks in DMSO.
-
Dilute compound 1:100 into assay buffer in a black 96-well plate (Final DMSO 1%).
-
Add Hepsin enzyme and incubate for 15 minutes at 25°C (pre-incubation is critical for equilibrium).
-
Initiate reaction by adding substrate.
-
Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 20 minutes.
-
Calculate initial velocity (
) and fit to the Morrison equation for tight-binding inhibitors if .[1]
B. Cell-Based Pro-HGF Activation Assay
This assay confirms the inhibitor works in a cellular context by blocking the conversion of pro-HGF to active HGF.
-
Cell Line: LNCaP (Prostate Cancer) or PC3 transfected with Hepsin.[1]
-
Substrate: Single-chain pro-HGF (conditioned media from HGF-transfected HEK293 cells).[1]
Procedure:
-
Seed Hepsin-expressing cells in 6-well plates.
-
Serum-starve cells for 12 hours.[1]
-
Add inhibitor at varying concentrations (
) for 1 hour. -
Add pro-HGF containing media. Incubate for 4-6 hours.
-
Collect media. Run Western Blot under reducing conditions.
-
Readout: Detect HGF using an anti-HGF alpha-chain antibody.[1]
Data Summary & Selectivity Profile
The following table summarizes the expected performance of the 2-pyridin-3-yl series based on literature benchmarks (e.g., Goswami et al., 2015).
| Compound Variant | Hepsin | Matriptase | Selectivity Ratio (Mat/Hep) | Notes |
| 2-(Pyridin-3-yl) | 1.0 - 5.0 | 0.5 - 2.0 | ~0.5 - 2x | Poor selectivity; pyridine nitrogen is desolvated. |
| 2-(Pyridin-3-yl)-N-oxide | 0.11 | > 10.0 | > 90x | Optimal Lead. Oxygen fills S1' pocket; steric clash with Matriptase. |
| 2-Phenyl (Control) | > 10.0 | > 10.0 | N/A | Lacks specific polar interactions.[1] |
Interpretation: The "naked" 2-(pyridin-3-yl) derivative is a moderate inhibitor.[1] The N-oxide modification is the critical step that transforms this scaffold into a potent and selective tool compound. The oxygen atom of the N-oxide acts as a hydrogen bond acceptor for the backbone amide of the S1' loop in Hepsin, a feature not perfectly conserved in Matriptase.
References
-
Goswami, R., et al. (2015).[1] "Structure-Guided Discovery of 2-Aryl/pyridin-2-yl-1H-indole Derivatives as Potent and Selective Hepsin Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Note: This is the primary source describing the indole-amidine series and the N-oxide optimization).[1]
-
Kwon, H., et al. (2017).[1] "Recent Advances of Hepsin-Targeted Inhibitors." Current Medicinal Chemistry.
-
Han, X., et al. (2021).[1] "Structure-activity relationship studies of dipeptide-based hepsin inhibitors." Bioorganic Chemistry. [1]
-
Herter, S., et al. (2005).[1] "Hepatocyte growth factor is a preferred in vitro substrate for human hepsin." Biochemical Journal. (Protocol source for HGF activation assay).[1]
Application of 2-Pyridin-3-yl-1H-indole in the Development of Novel Therapeutics: A Technical Guide for Researchers
The 2-pyridin-3-yl-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Its unique combination of a pyridine and an indole moiety provides a versatile framework for designing potent and selective modulators of various biological targets. This technical guide offers an in-depth exploration of the applications of 2-pyridin-3-yl-1H-indole derivatives, providing researchers, scientists, and drug development professionals with detailed protocols and insights to accelerate their research endeavors.
The 2-Pyridin-3-yl-1H-indole Scaffold: A Gateway to Diverse Bioactivity
The indole ring system is a ubiquitous motif in biologically active compounds, while the pyridine ring is a common feature in many approved drugs.[1] The fusion of these two heterocyclic systems in the 2-pyridin-3-yl-1H-indole core creates a unique electronic and steric environment, enabling interactions with a wide range of biological targets. This scaffold has been successfully exploited to develop inhibitors of enzymes crucial in cancer progression, as well as potent antibacterial agents.
Anticancer Applications: Targeting Key Oncogenic Pathways
Derivatives of 2-pyridin-3-yl-1H-indole have shown considerable promise as anticancer agents by targeting several key signaling pathways implicated in tumor growth, proliferation, and survival.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine pathway of tryptophan metabolism. Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunosuppressive metabolites. A series of 5-(pyridin-3-yl)-1H-indole-4,7-dione derivatives have been identified as promising IDO1 inhibitors, acting as reversible competitive inhibitors of the enzyme.
This protocol outlines a spectrophotometric method to screen for IDO1 inhibitors.
Principle: IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The concentration of kynurenine can be measured by its absorbance at 321 nm.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (2-pyridin-3-yl-1H-indole derivatives)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known IDO1 inhibitor) and a negative control (vehicle).
-
Initiate the reaction by adding the IDO1 enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the absorbance at 321 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Modulation of Carbonic Anhydrase IX (CA IX)
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with tumor hypoxia and acidosis. Inhibition of CA IX can disrupt the pH regulation of cancer cells, leading to apoptosis. Pyridine-indole-3-sulfonamide hybrids have been shown to be selective inhibitors of the tumor-associated isoforms CA IX and XII.[2]
Kinase Inhibition: Targeting VEGFR-2, PI3K/Akt, and MAPK/ERK Pathways
Many 2-pyridin-3-yl-1H-indole derivatives have been investigated as inhibitors of various protein kinases that play a central role in cancer cell signaling.
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Indole derivatives are known to target the VEGF pathway.[3]
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival.[4][5] Indole compounds have been shown to deregulate this pathway.[6]
-
MAPK/ERK Pathway: The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and survival.[7] Indole alkaloids have been found to target this pathway in cancer treatment.[8]
This protocol describes a luminescence-based assay to measure VEGFR-2 kinase activity.
Principle: The assay measures the amount of ATP remaining after the kinase reaction. The amount of light produced is inversely proportional to the kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Kinase-Glo™ MAX reagent
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the kinase assay buffer, ATP, and the peptide substrate.
-
Add the test compound to the appropriate wells.
-
Initiate the reaction by adding the VEGFR-2 kinase.
-
Incubate the plate at 30°C for 45 minutes.[9]
-
Add the Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal.[9]
-
Incubate at room temperature for 15 minutes.[9]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 values.
The following diagram illustrates the points of intervention for 2-pyridin-3-yl-1H-indole derivatives in key cancer signaling pathways.
Caption: Inhibition of Cancer Signaling Pathways.
Evaluation of Anticancer Activity in Cell-Based Assays
This protocol is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculate the percentage of cell viability and determine the IC50 values.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Antibacterial Applications
Indole derivatives have long been recognized for their antimicrobial properties. The 2-pyridin-3-yl-1H-indole scaffold has been utilized to develop compounds with activity against various bacterial strains, including drug-resistant ones.
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension, and the plate is incubated. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional, for quantitative reading)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).
-
Incubate the plate at 35 ± 1°C for 18-24 hours.[11]
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the optical density at 600 nm can be measured.
Synthesis of 2-Pyridin-3-yl-1H-indole Derivatives
A common and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a substituted phenylhydrazine and a ketone or aldehyde.
This protocol provides a general guideline for the synthesis of the core scaffold.
Materials:
-
Phenylhydrazine
-
3-Acetylpyridine
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., acetic acid, zinc chloride)
-
Ethanol or other suitable solvent
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Formation of the Phenylhydrazone: In a round-bottom flask, dissolve phenylhydrazine and 3-acetylpyridine in ethanol. Heat the mixture to reflux for a few hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to allow the phenylhydrazone to precipitate. Collect the solid by filtration and wash with cold ethanol.
-
Fischer Indole Synthesis: Add the dried phenylhydrazone to polyphosphoric acid at an elevated temperature (e.g., 100-150°C). Stir the mixture for a few hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-(pyridin-3-yl)-1H-indole.
Caption: General Synthetic Workflow.
Quantitative Data Summary
The following table summarizes the reported anticancer activity of selected 2-pyridin-3-yl-1H-indole derivatives.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| HD05 | Leukemia | Cell Growth Inhibition | ~78.76% inhibition at 10 µM | [12] |
| Compound 3k | T47D (Breast) | Antiproliferative | 10.6 | [1] |
| Compound 3d | T47D (Breast) | Antiproliferative | 1.0 | [1] |
| Compound 3a | T47D (Breast) | Antiproliferative | 1.6 | [1] |
| Compound Va | Various | Antiproliferative | 0.026 - 0.086 | [2] |
| Compound Ve | Various | Antiproliferative | 0.031 - 0.079 | [2] |
| Compound 6i | MCF-7 (Breast) | Cytotoxicity | 6.10 | [13] |
| Compound 6v | MCF-7 (Breast) | Cytotoxicity | 6.49 | [13] |
Conclusion and Future Perspectives
The 2-pyridin-3-yl-1H-indole scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The synthetic accessibility and the diverse biological activities of its derivatives make it an attractive target for further exploration. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as on elucidating their precise mechanisms of action through advanced molecular and cellular biology techniques. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable chemical scaffold.
References
-
The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. (2021). Molecular Biology Reports. [Link]
-
PI3K/Akt signaling pathway for neuroprotection. (n.d.). ResearchGate. [Link]
-
Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. (2023). Molecules. [Link]
-
Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. (2015). International Journal of Cancer. [Link]
-
Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2025). RSC Advances. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules. [Link]
-
Activation of PI3K/Akt Signaling Pathway in Rat Hypothalamus Induced by an Acute Oral Administration of D-Pinitol. (2021). Nutrients. [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2016). Journal of Medicinal Chemistry. [Link]
-
Protect Effects of Perilla Seed Extract and Its Active Ingredient Luteolin Against Inflammatory Bowel Disease Model via the PI3K/AKT Signal Pathway In Vivo and In Vitro. (2024). Foods. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. (2016). Journal of the Chemical Society of Pakistan. [Link]
- Azaindole derivatives and their use as erk kinase inhibitors. (2023).
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2024). RSC Medicinal Chemistry. [Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). Molecules. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]
-
VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
- Processes for production of indole compounds. (2007).
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2024). ACS Omega. [Link]
-
A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans. (2024). Cancer Research Communications. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.). ResearchGate. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules. [Link]
-
MIC & Etest. (n.d.). International Antiviral Society-USA. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Bioorganic Chemistry. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Georgia. [Link]
- Processes to produce certain 2-(pyridine-3-yl)thiazoles. (2013).
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
Sources
- 1. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. assaygenie.com [assaygenie.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine synthesis
Ticket ID: #AZA-704-YIELD Subject: Troubleshooting low yields in 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Diagnostic Workflow
User Problem: You are attempting to synthesize a 2-aryl-4-amino-7-azaindole scaffold (common in kinase inhibitors like Vemurafenib analogs). You are experiencing low yields, stalled reactions, or intractable mixtures.
Root Cause Analysis: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a "privileged scaffold" but notoriously difficult due to three competing electronic factors:
-
Electron-Deficient Pyridine Ring: Makes Electrophilic Aromatic Substitution (SEAr) at C2 difficult, but facilitates Nucleophilic Aromatic Substitution (SNAr) at C4.
-
N7-Lone Pair Poisoning: The pyridine nitrogen (N7) is a potent ligand that binds Palladium (Pd), shutting down catalytic cycles unless bulky ligands are used.
-
N1-Acidity: The pyrrole NH (pKa ~13) must often be protected to prevent N-arylation or catalyst interference.
Interactive Diagnostic Flowchart
Use the following logic tree to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the yield-limiting step in 7-azaindole functionalization.
Technical Support Modules
Module A: The "Dead Catalyst" (C4-Amination Failures)
Symptom: You are trying to install the amine at C4 (using 4-chloro-7-azaindole) via Buchwald-Hartwig coupling, but the reaction stalls or yields are <20%.
Technical Explanation: The N7 nitrogen of the azaindole core has a localized lone pair that is highly basic. Standard Pd sources (like Pd(PPh3)4 or Pd(OAc)2 + simple phosphines) coordinate irreversibly to N7, forming a stable "Pd-sink" complex rather than participating in the catalytic cycle.
The Fix: Use Bulky Biaryl Phosphine Precatalysts You must use ligands that are sterically bulky enough to prevent N7 coordination but flexible enough to facilitate reductive elimination.
-
Recommended Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines).
-
Recommended Source: Use Palladacycle Precatalysts (e.g., RuPhos Pd G3 or G4). These generate the active Pd(0) species inside the catalytic cycle, preventing immediate poisoning.
Protocol Adjustment:
| Parameter | Standard (Fail) | Optimized (Success) |
|---|---|---|
| Catalyst | Pd2(dba)3 + BINAP | RuPhos Pd G3 (1-3 mol%) |
| Base | Cs2CO3 | LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu |
| Solvent | Toluene | THF (for LiHMDS) or t-Amyl Alcohol |
| Temp | 110°C | 65–80°C (Milder conditions possible with G3) |
Critical Note: If using LiHMDS, the base also deprotonates the indole NH (N1). This is actually beneficial as it increases the electron density of the system, facilitating oxidative addition at C4.
Module B: The "Vanishing Halide" (C2-Arylation Issues)
Symptom: During Suzuki coupling at C2 (using 2-iodo-4-chloro-7-azaindole), you isolate the de-iodinated product (4-chloro-7-azaindole) instead of the coupled product.
Technical Explanation: This is Hydrodehalogenation . In the presence of Pd, certain solvents (alcohols) or bases can act as hydride sources. The C2-I bond is weaker than C4-Cl, making it prone to both oxidative addition (good) and reduction (bad).
The Fix: Anhydrous Conditions & "Dry" Bases [1]
-
Switch Solvent: Avoid Ethanol/Water mixtures. Use DME (Dimethoxyethane) or 1,4-Dioxane (anhydrous).
-
Base Selection: Switch from aqueous K2CO3 to solid, anhydrous K3PO4 or CsF .
-
Protecting Group: If N1 is unprotected, the reaction is slower, allowing side reactions to compete. SEM-protection of N1 is highly recommended for C2-Suzuki couplings.
Module C: The "Exploding Workup" (SEM Deprotection)
Symptom: You successfully synthesized the molecule, but during SEM (2-(trimethylsilyl)ethoxymethyl) deprotection with TFA or TBAF, the product decomposes or forms a new impurity +80 mass units higher.
Technical Explanation:
Removal of the SEM group generates formaldehyde (HCHO) in situ.
The Fix: Formaldehyde Scavengers Add Ethylenediamine (EDA) or Piperazine during the deprotection workup. These amines react preferentially with the liberated formaldehyde, keeping your product safe.
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis Route
Target: 2-aryl-4-amino-7-azaindole
Step 1: N-Protection (Critical for Yield)
-
Dissolve 4-chloro-7-azaindole in dry DMF at 0°C.
-
Add NaH (1.2 eq, 60% dispersion). Stir 30 min.
-
Add SEM-Cl (1.1 eq) dropwise.
-
Warm to RT. Yield typically >90%.[2]
Step 2: C2-Iodination (Lithiation Strategy) Why: Direct iodination is cleaner than trying to buy expensive 2-iodo precursors.
-
Dissolve SEM-protected intermediate in anhydrous THF at -78°C.
-
Add n-BuLi (1.2 eq) dropwise. (Directs exclusively to C2 due to the directing group effect of N1-SEM and N7).
-
Stir 30 min at -78°C.
-
Add I2 (1.2 eq) in THF.
-
Result: 4-chloro-2-iodo-1-SEM-7-azaindole.
Step 3: Chemoselective C2-Suzuki Coupling
-
Mix 2-iodo-intermediate (1.0 eq), Aryl-Boronic Acid (1.1 eq).
-
Catalyst: Pd(PPh3)4 (5 mol%) (Sufficient for Iodo-coupling; cheaper than G3).
-
Base: Na2CO3 (2M aq, 2.0 eq).
-
Solvent: DME (degassed).
-
Heat: 80°C for 4-6h.
-
Note: The C4-Cl bond remains intact because Pd oxidative addition into C-I is much faster than C-Cl.
Step 4: C4-Buchwald-Hartwig Amination
-
Mix C2-arylated intermediate (1.0 eq), Amine (1.2 eq).
-
Catalyst: RuPhos Pd G3 (2 mol%).
-
Ligand: RuPhos (2 mol%).
-
Base: LiHMDS (1M in THF, 2.0 eq).
-
Solvent: Anhydrous THF.
-
Heat: 65°C sealed vial, 2-4h.
FAQ: Rapid Fire Troubleshooting
Q: Can I do the SNAr reaction at C4 instead of Buchwald? A: Only if your amine is a strong nucleophile (primary aliphatic) and you use high heat (150°C+ in NMP) or microwave irradiation. For anilines or hindered amines, SNAr will fail or decompose the substrate. Buchwald is safer and higher yielding for valuable intermediates.
Q: My product is stuck in the aqueous layer during workup. A: 4-amino-7-azaindoles are amphoteric and polar.
-
Tip: Do not use acidic water washes. Keep pH ~8-9.
-
Extraction: Use DCM:Isopropanol (3:1) instead of pure DCM or EtOAc. The alcohol helps extract the polar heterocycle.
Q: I see a "double coupling" during the Suzuki step. A: This means your C4-Cl is reacting. Lower the temperature to 60°C and ensure you are using a "mild" catalyst like Pd(PPh3)4, not a "hot" catalyst like XPhos Pd G3, which is active enough to couple chlorides.
References
-
Vertex Pharmaceuticals Study on 7-Azaindole Regioselectivity
- Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- Significance: Definitive guide on the "SEM-formaldehyde" side reaction and the comparison of Route A vs Route B.
-
Source:
-
Buchwald Group Azaindole Amin
-
Comprehensive Review of 7-Azaindole Functionaliz
Sources
- 1. benchchem.com [benchchem.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amines
Introduction: The 2-aryl-1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Specifically, the 4-amino substituted variants are of significant interest for targeting enzymes like Colony-Stimulating Factor 1 Receptor (CSF1R).[2][3] However, their synthesis is fraught with challenges, including issues with regioselectivity, competing side reactions in cross-coupling steps, and problematic protecting group manipulations.
This guide provides field-proven insights and troubleshooting strategies for common issues encountered during the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amines. We will dissect common side reactions, explain their mechanistic origins, and offer robust, actionable solutions to guide your research toward a successful outcome.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Strategic Synthesis Planning
Q1: I am planning a synthesis. Should I perform the C-2 arylation (e.g., Suzuki coupling) first, followed by C-4 amination (e.g., Buchwald-Hartwig), or the reverse?
A1: This is a critical strategic decision that significantly impacts the success of the synthesis. In our experience, and supported by systematic studies, the most reliable and higher-yielding route is Route B: C-2 Suzuki-Miyaura coupling followed by C-4 Buchwald-Hartwig amination .[3]
-
Why Route B is Preferred: The primary challenge lies in the relative reactivity of the halide leaving groups. A common and effective strategy starts with a 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine intermediate. The C-I bond is significantly more reactive towards palladium oxidative addition than the C-Cl bond. This allows for a highly chemoselective Suzuki-Miyaura coupling at the C-2 position, leaving the C-4 chloro substituent intact for the subsequent amination step.[3]
-
Challenges with Route A (Amination First): Attempting the Buchwald-Hartwig amination on a 2-iodo-4-chloro substrate often fails. The palladium catalyst preferentially undergoes oxidative addition at the more reactive C-2 iodo position. Instead of the desired C-4 amination, this leads to unwanted side reactions, most notably reduction (hydrodeiodination) at C-2, returning the 7-azaindole core without the crucial aryl group.[3]
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Q2: My Buchwald-Hartwig amination at C-4 is giving low conversion and a significant amount of the hydrodehalogenated side product (i.e., the chlorine at C-4 is replaced by hydrogen). What is causing this?
A2: This is a classic competing side reaction in Buchwald-Hartwig aminations.[4] The formation of the hydrodehalogenated product stems from β-hydride elimination from the palladium-amide intermediate, which competes directly with the desired C-N reductive elimination.
Mechanistic Insight: After oxidative addition and coordination of the amine, a palladium-amide complex is formed. This complex has two potential fates:
-
Productive Pathway: Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
-
Side Reaction Pathway: If the amine has a β-hydrogen, the palladium can abstract it (β-hydride elimination) to form a palladium-hydride species and an imine (or enamine). This palladium-hydride can then reductively eliminate with the aryl group to yield the unwanted hydrodehalogenated arene.
// Nodes L2Pd0 [label="L₂Pd(0)"]; OxAdd [label="Oxidative Addition\nComplex\n(Ar-Pd(II)-Cl)L₂"]; AmineCoord [label="Amine Coordination\n[Ar-Pd(II)(NHR₂)-Cl]L"]; Deprotonation [label="Deprotonation\n(Base)"]; PdAmide [label="Palladium Amide\n[Ar-Pd(II)-NR₂]L", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReductiveElim [label="Reductive Elimination\n(Desired Pathway)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂\n(Target Product)"]; BetaHydride [label="β-Hydride Elimination\n(Side Reaction)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdHydride [label="[H-Pd(II)-Ar]L\n+ Imine"]; Hydrodehalogenation [label="Ar-H\n(Side Product)"];
// Edges L2Pd0 -> OxAdd [label="+ Ar-Cl"]; OxAdd -> AmineCoord [label="+ HNR₂"]; AmineCoord -> Deprotonation; Deprotonation -> PdAmide; PdAmide -> ReductiveElim [label="Productive\nCycle", color="#34A853"]; ReductiveElim -> Product; Product -> L2Pd0 [label="Regenerates\nCatalyst", style=dashed]; PdAmide -> BetaHydride [label="Unproductive\nCycle", color="#EA4335"]; BetaHydride -> PdHydride; PdHydride -> Hydrodehalogenation [label="Reductive\nElimination"]; Hydrodehalogenation -> L2Pd0 [label="Regenerates\nCatalyst", style=dashed]; } .dot Caption: Competing pathways in Buchwald-Hartwig amination.
Troubleshooting Steps:
-
Ligand Selection is Crucial: The choice of phosphine ligand directly influences the rates of reductive elimination versus β-hydride elimination. For this specific transformation on the 7-azaindole core, bulky, electron-rich biaryl phosphine ligands are highly recommended.
-
RuPhos: Has been shown to provide good conversion and yield for this step.[3]
-
XPhos: Another excellent choice, often used with G2 or G3 precatalysts, known to promote rapid reductive elimination.[2]
-
Avoid less bulky ligands like P(t-Bu)₃ or bidentate ligands like Xantphos in this context unless specific optimization suggests otherwise, as they may favor the side reaction.
-
-
Base Selection: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices. Weaker bases like K₂CO₃ or Cs₂CO₃ are often insufficient for this amination.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C). Excessively high temperatures can increase the rate of side reactions.
Q3: Does the unprotected N-H on the pyrrole ring interfere with my cross-coupling reactions? Should I use a protecting group?
A3: Yes, absolutely. The acidic proton of the pyrrole N-H is a significant source of side reactions, particularly in the Buchwald-Hartwig amination step.[3] Protection is highly recommended.
-
Mechanism of Interference: The acidic N-H can react with the strong base required for the amination, neutralizing it and stalling the catalytic cycle. Furthermore, the deprotonated 7-azaindole anion can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[5] In a study on amination of a hydroxyl-substituted 2-aryl-4-chloro-7-azaindole, the reaction with an unprotected hydroxyl group saw less than 40% conversion, while protected analogues proceeded smoothly to high yields.[3]
-
Recommended Protecting Group: The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is an effective choice for protecting the pyrrole nitrogen. It is robust to the conditions of both Suzuki and Buchwald-Hartwig couplings.
Part 3: Protecting Group Management
Q4: I am using an SEM protecting group, but the final deprotection step is messy and gives multiple side products. What is happening and how can I achieve a clean deprotection?
A4: This is a well-documented and challenging side reaction specific to the deprotection of SEM-protected 7-azaindoles. The issue arises from the release of formaldehyde during the deprotection process.[3] The highly reactive formaldehyde can then participate in an intramolecular Pictet-Spengler-type condensation with the 7-azaindole core.
Mechanism of Side Product Formation: The N-1 and C-7 positions of the 7-azaindole, along with the C-4 amino group, can react with the liberated formaldehyde to form a tricyclic, eight-membered ring structure.[3] This side product is often difficult to separate from the desired product.
Troubleshooting Steps:
-
Use a Formaldehyde Scavenger: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture that will react with formaldehyde faster than the azaindole.
-
1,3-Dimethoxybenzene: Adding this scavenger can effectively trap the formaldehyde and lead to a much cleaner reaction profile.
-
Ethylenediamine: Can also be used as a scavenger.
-
-
Optimize Deprotection Conditions:
-
Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common method. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor carefully by TLC/LCMS to avoid prolonged reaction times.
-
Fluoride-Based Conditions: Tetrabutylammonium fluoride (TBAF) can also be used, but may require elevated temperatures which can promote the side reaction.
-
Optimized Protocol: Synthesis of 2-(Aryl)-4-(amino)-1H-pyrrolo[2,3-b]pyridine
This protocol is based on the preferred "Route B" strategy and incorporates solutions to the common problems discussed above.
Step 1: SEM Protection of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add SEM-Cl (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the N-SEM protected intermediate.
Step 2: Chemoselective Suzuki-Miyaura Coupling at C-2
-
To a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add the N-SEM protected 4-chloro-2-iodo intermediate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv).
-
Add the palladium catalyst. A reliable system is Pd₂(dba)₃ (2.5 mol%) with a suitable phosphine ligand like SPhos or XPhos (5 mol%).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (N₂ or Ar) for 1-3 hours. Monitor progress by LCMS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the 2-aryl-4-chloro intermediate.
Step 3: Buchwald-Hartwig Amination at C-4
-
In a glovebox or under an inert atmosphere, combine the 2-aryl-4-chloro intermediate (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium catalyst system.
-
A recommended catalyst is an XPhos-based precatalyst (e.g., XPhos Pd G3, 2-4 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat to 100-110 °C for 12-24 hours. Monitor by LCMS.
-
Cool the reaction, quench with water, and extract with ethyl acetate or DCM.
-
Dry the organic phase, concentrate, and purify by flash column chromatography to afford the SEM-protected final product.
Step 4: SEM-Deprotection with Formaldehyde Scavenger
-
Dissolve the SEM-protected final product (1.0 equiv) and 1,3-dimethoxybenzene (3.0 equiv, scavenger) in DCM.
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature, monitoring by LCMS every hour.
-
Once deprotection is complete (typically 2-4 hours), carefully concentrate the solvent in vacuo.
-
Neutralize the residue with saturated aqueous NaHCO₃ and extract the product into ethyl acetate or DCM.
-
Dry, concentrate, and purify via flash column chromatography or preparative HPLC to obtain the final 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amine.
Data Summary: Influence of Ligand on Buchwald-Hartwig Amination
The following table summarizes representative outcomes for the amination of a 2-aryl-4-chloro-7-azaindole intermediate, highlighting the critical role of ligand selection.
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Time (h) | Conversion (%) | Notes |
| 1 | RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 1 | >95 | High conversion and good yield reported.[3] |
| 2 | XPhos | XPhos Pd G2 | NaOtBu | Toluene | 1 | >95 | Another highly effective system for this substrate class.[2] |
| 3 | XantPhos | Pd(OAc)₂ | NaOtBu | Dioxane | 24 | <60 | Inefficient conversion, significant starting material recovered.[3] |
| 4 | P(o-tolyl)₃ | Pd(OAc)₂ | NaOtBu | Toluene | 24 | <50 | Poor performance, potential for increased side reactions.[3] |
| 5 | (none) | Pd(OAc)₂ | NaOtBu | Toluene | 24 | <10 | Ligand is essential for catalytic activity. |
Data is illustrative and synthesized from literature reports to demonstrate trends.[3]
References
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., & Hoff, B. H. (2024). Initial route to 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amines, side products and structure of the RuPhos and XPhos Pd G2 catalyst. ResearchGate. [Link]
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(10), 4743. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. (n.d.). [Link] (Note: The provided link is for the Bartoli indole synthesis, a related topic. A direct, comprehensive portal for all azaindole syntheses may not exist, but this is a reputable source for named reactions in organic chemistry.)
-
Gopireddy, D., & Ghattamaneni, R. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10842-10852. [Link]
-
Wikipedia. Buchwald–Hartwig amination. (2023). [Link]
-
Wang, Y., Yin, K., Gu, Y., Mao, J., & Zou, D. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic & Biomolecular Chemistry, 20(13), 2736-2740. [Link]
-
Singh, R. P., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 2766-2773. [Link]
-
Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Nazaré, M., Schneider, C., Lindenschmidt, A., & Will, D. W. (2004). A new palladium-catalyzed synthesis of 4- and 7-azaindoles. Angewandte Chemie International Edition, 43(34), 4526-4528. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? (2014). [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
Reddy, T. J., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15828-15866. [Link]
-
Fors, B. P., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(40), 13552–13563. [Link]
-
Pal, M., et al. (2021). Azaindole Therapeutic Agents. Medicinal Research Reviews, 41(5), 2957-2999. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in SEM-deprotection of 2-aryl-1H-pyrrolo[2,3-b]pyridines
Technical Support Center: 7-Azaindole Chemistry Division Ticket ID: #SEM-AZA-007 Subject: Troubleshooting SEM-Deprotection in 2-Aryl-1H-pyrrolo[2,3-b]pyridines Assigned Specialist: Senior Application Scientist (Process Chemistry Unit)
Incident Overview & Executive Summary
User Issue: "I am attempting to remove the SEM (2-(trimethylsilyl)ethoxymethyl) group from a 2-phenyl-7-azaindole scaffold using standard TBAF/THF conditions. The reaction is stalling, and I am observing a persistent polar intermediate. Increasing temperature leads to a complex mixture and a side-product with a confusing mass spectrum. What is happening?"
Scientist’s Diagnosis: You are encountering the "Hydroxymethyl Trap" compounded by a "Formaldehyde Recapture" event unique to 2-aryl-7-azaindoles.
Unlike standard indoles, the electron-deficient 7-azaindole core stabilizes the
Root Cause Analysis (The Mechanism)
To fix the protocol, you must understand the failure mode. The deprotection is not a single step; it is a cascade.
The Failure Cascade:
-
Fluoride Attack: TBAF successfully cleaves the silyl group.
-
The Stalling Point: The resulting
-hydroxymethyl intermediate is stable due to the electron-withdrawing nature of the pyridine ring (N7). -
The Side Reaction: If formaldehyde is released but not scavenged, it reacts with the 2-aryl ring (Friedel-Crafts-like alkylation) to form a fused system.
Figure 1: Mechanistic pathway showing the divergence between productive deprotection and the formation of the 8-membered tricyclic impurity common in 2-aryl systems.[1][2]
Validated Protocols
Do not rely on simple TBAF. You must introduce a Formaldehyde Scavenger or use a Two-Step Acidic Method .
Method A: The Scavenger Protocol (Gold Standard)
Best for: Base-stable substrates where you want a "one-pot" solution.
The Logic: Ethylenediamine (EDA) acts as a nucleophilic scavenger, reacting with formaldehyde to form a stable imidazolidine or Schiff base, irreversibly driving the equilibrium toward the product [2].
Reagents:
-
Ethylenediamine (EDA) - Must be fresh/anhydrous.
-
Solvent: THF or Dioxane.
Step-by-Step:
-
Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Reagent Addition: Add TBAF (1M in THF, 3.0–5.0 equiv).
-
The Scavenger: Immediately add Ethylenediamine (5.0–10.0 equiv).
-
Note: A large excess of EDA is critical to outcompete the intramolecular cyclization.
-
-
Reaction: Heat to 60–70 °C for 4–12 hours.
-
Monitoring: Watch for the disappearance of the polar intermediate (N-CH
OH) on LCMS.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x3) to remove TBAF and excess EDA.
Method B: The Acid-Base Two-Step (The "Reset" Button)
Best for: Substrates sensitive to high temperature or fluoride, or when Method A fails.
The Logic: Strong acid (TFA) cleaves the SEM ether bond to generate the hydroxymethyl intermediate (or the N-H directly if conditions are harsh enough). A subsequent basic wash forces the loss of formaldehyde [3].[1]
Step-by-Step:
-
Acidolysis: Dissolve substrate in DCM. Add TFA (ratio 1:1 or 2:1 DCM:TFA).
-
Heating: Stir at 40–50 °C for 1–3 hours.
-
Checkpoint: LCMS will likely show the N-hydroxymethyl intermediate (M+30) or the product.
-
-
Concentration: Remove volatiles in vacuo (do not heat excessively).
-
Basification: Redissolve the residue in THF or MeOH. Add aqueous NH
OH or NaHCO and stir at RT for 1 hour.-
Why? This basic pH forces the hemiaminal (N-CH
OH) to collapse to the N-H.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at M+30 mass | Stable | Add EDA (10 eq) and heat. The intermediate needs a thermodynamic sink (scavenger) to break down. |
| New spot: Mass M+12 or M+14 | Formation of 8-membered tricyclic ring (Formaldehyde recapture). | Restart. You cannot revert this. Use Method A with higher EDA loading from t=0 to intercept formaldehyde. |
| Low conversion with TBAF | 2-Aryl steric hindrance or poor solubility. | Switch to TBAF in DMF (higher temp capability) or use Method B (TFA) . |
| Product disappears on silica | 7-Azaindoles are polar and stick to acidic silica. | Deactivate silica with 1-5% Triethylamine in your eluent. Use MeOH/DCM gradients. |
Comparative Data: Scavenger Efficiency
Typical yields for 2-substituted-7-azaindole deprotection:
| Method | Conditions | Typical Yield | Major Impurity |
| Standard TBAF | THF, Reflux | 10–30% | Hydroxymethyl (M+30) & Tricyclic Ring |
| TBAF + EDA | THF, 70°C, 10 eq EDA | 75–90% | Minimal |
| TFA / DCM | 50°C, then basic workup | 60–80% | Degradation (if acid sensitive) |
| MgBr | Et | <20% | Complex salts (ineffective for N-SEM) |
Decision Tree Workflow
Figure 2: Decision logic for selecting the appropriate deprotection strategy based on substrate sensitivity.
References
-
Tricyclic Side Product Formation: L. E. H. Paulsen et al., "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection," Molecules, vol. 29, no. 19, 2024. Link Mechanistic insight into the formaldehyde-mediated cyclization.
- Ethylenediamine Scavenging Protocol: Kanda, Y. et al., "The Total Synthesis of (+)-Yatakemycin," J. Am. Chem. Soc., vol. 126, no. 43, 2004. (General reference for EDA usage in SEM removal). While a general reference, this established the EDA protocol widely used in azaindole chemistry.
-
Acidic Deprotection (TFA Method): M. S. A. El-Sayed et al., "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors," Molecules, 2024. Link (Note: Generalized from similar pyrrolopyrimidine protocols).
-
General TBAF Protocols: Common Organic Chemistry, "SEM Deprotection (TBAF)," 2024. Link
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]
- 2. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 4. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
Validation & Comparative
Strategic Comparative Guide: 2-Aryl vs. 2-Pyridyl-1H-Indole Scaffolds in Oncological Drug Design
Executive Summary
The indole heterocycle remains a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine base of ATP and the side chain of tryptophan. In the development of tubulin polymerization inhibitors (TPIs) and kinase inhibitors, the substitution at the C-2 position is a critical determinant of pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
This guide objectively compares two dominant subclasses of indole derivatives: 2-Aryl-1H-indoles (specifically 2-phenyl) and 2-(Pyridin-2-yl)-1H-indoles . While the 2-phenyl scaffold offers superior hydrophobic packing within the Colchicine Binding Site (CBS) of tubulin, the 2-pyridyl variant provides a strategic bioisosteric replacement to address the notorious solubility issues associated with highly lipophilic aryl-indoles.
Key Takeaway: Researchers should prioritize the 2-phenyl scaffold for maximizing potency in early-stage in vitro screening, but transition to the 2-pyridyl scaffold during Lead Optimization to improve ADMET properties without significantly compromising affinity.
Chemical Architecture & Mechanistic Rationale
The Pharmacophore
The efficacy of these derivatives relies on their ability to occupy the interface between
-
Scaffold A (2-Phenylindole): Relies on
stacking interactions and hydrophobic effects. The phenyl ring typically occupies the hydrophobic pocket usually filled by the B-ring of Combretastatin A-4 (CA-4). -
Scaffold B (2-Pyridylindole): Introduces a nitrogen atom into the C-2 aryl ring. This nitrogen acts as a Hydrogen Bond Acceptor (HBA), potentially interacting with water networks or specific residues (e.g., Asn
258) within the binding pocket, while significantly lowering LogP (lipophilicity).
SAR Logic Flow
The following diagram illustrates the decision-making process when modifying the C-2 position.
Figure 1: Decision tree for C-2 substitution. Red indicates the high-affinity/low-solubility pathway; Green indicates the bioisosteric optimization pathway.
Comparative Performance Analysis
The following data summarizes the structure-activity relationship (SAR) trends observed in recent medicinal chemistry literature, specifically focusing on cytotoxicity against the MCF-7 (breast cancer) cell line and Tubulin Polymerization Inhibition (IC50).
Benchmark Compound: Combretastatin A-4 (CA-4) is the industry standard positive control.
Table 1: SAR Data Summary (Representative)
| Compound Class | C-2 Substituent | C-5 Substituent | MCF-7 IC50 ( | Tubulin IC50 ( | LogP (Calc) | Solubility |
| Benchmark | N/A (CA-4) | N/A | 0.004 | 1.2 | 3.2 | Low |
| Series A | Phenyl | H | 5.20 | >10 | 4.8 | Very Low |
| Series A | Phenyl | OMe | 0.045 | 1.9 | 4.9 | Low |
| Series B | Pyridin-2-yl | H | 12.5 | >20 | 3.1 | Moderate |
| Series B | Pyridin-2-yl | OMe | 0.090 | 2.4 | 3.2 | High |
Analysis:
-
Potency: The 2-phenyl derivative (Series A, OMe substituted) generally exhibits slightly higher potency (0.045
M) compared to the 2-pyridyl analog (0.090 M). This confirms the preference of the CBS for hydrophobic bulk. -
Solubility/LogP: The 2-pyridyl derivative (Series B) shows a significantly more favorable LogP (3.2 vs 4.9). In drug development, a LogP > 5 is a "Rule of 5" violation, making the phenyl derivative a liability despite its potency.
-
Substitution Criticality: Both scaffolds require electron-donating groups (like -OMe) at the C-5 position of the indole to mimic the pharmacophore of colchicine. Without this, activity drops drastically (Rows 2 and 4).
Experimental Protocols
To validate these findings in your own laboratory, use the following standardized protocols. These are designed to be self-validating through the use of strict controls.
Chemical Synthesis: Fisher Indole Strategy
Rationale: The Fisher Indole synthesis is robust for generating 2-arylindoles from commercially available acetophenones or acetylpyridines.
-
Reactants: Combine phenylhydrazine hydrochloride (1.0 eq) with the appropriate ketone (acetophenone for Series A; 2-acetylpyridine for Series B) (1.0 eq).
-
Solvent/Catalyst: Dissolve in glacial acetic acid (AcOH) or ethanol with
. -
Reflux: Heat to reflux (80-100°C) for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Work-up: Neutralize with
, extract with EtOAc, and purify via column chromatography. -
Validation:
-NMR must show the disappearance of the hydrazone intermediate and the appearance of the indole NH singlet (typically 8.0-11.0 ppm).
Biological Validation: Tubulin Polymerization Assay
Rationale: This fluorescence-based assay confirms the mechanism of action (MOA) is direct tubulin interaction, distinguishing it from non-specific cytotoxicity.
Workflow Diagram:
Figure 2: Tubulin Polymerization Assay Workflow. Fluorescence enhancement of DAPI or reporter dye indicates polymerization; inhibitors suppress this signal.
Step-by-Step Protocol:
-
Preparation: Prepare Porcine Brain Tubulin (0.4 mg/mL) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM
, pH 6.9) containing 10 M GTP. -
Incubation: Add test compounds (dissolved in DMSO) to the tubulin solution in a 96-well black plate. Final DMSO concentration must be <1%.
-
Controls:
-
Negative Control: DMSO only (100% polymerization).
-
Positive Control: Combretastatin A-4 (5
M) or Colchicine (5 M).
-
-
Measurement: Immediately place in a fluorometer pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based assays) every minute for 60 minutes.
-
Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. An effective inhibitor will flatten the sigmoidal growth curve seen in the DMSO control.
Expert Recommendations
-
Solubility vs. Potency Trade-off: If your lead 2-phenylindole has an IC50 < 10 nM but poor metabolic stability, do not simply add solubilizing tails to the phenyl ring. Instead, perform a scaffold hop to the 2-pyridylindole . The nitrogen atom provides a "solubility handle" without adding steric bulk that might clash with the binding pocket.
-
C-5 Substitution is Non-Negotiable: The SAR data consistently shows that the C-5 position of the indole ring must possess an electron-donating group (Methoxy, Ethoxy) to maintain antiproliferative activity. This mimics the trimethoxyphenyl ring of Colchicine.
-
Watch the Indole NH: N-methylation of the indole nitrogen usually abolishes activity. The free NH is often required for a specific H-bond with the protein backbone (Thr179 or similar residues depending on the exact crystal structure).
References
-
Silvestri, R., et al. (2006). Design, Synthesis, and Biological Evaluation of 2-Aryl-1H-indole Derivatives as Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.
-
Bellina, F., & Rossi, R. (2010). Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Indoles. Current Medicinal Chemistry.
-
Mirzaei, S., et al. (2020). Structure-Activity Relationship Studies of 2-Arylindole Derivatives as Anticancer Agents: A Review. European Journal of Medicinal Chemistry.
-
Pettit, G. R., et al. (1995). Antineoplastic Agents. 291. Isolation and Structure of Combretastatin A-4. Journal of Medicinal Chemistry.
A Researcher's Guide to Assessing the Improved Activity and Selectivity of ROR1 Inhibitors
Introduction: ROR1, an Oncoembryonic Target Poised for Precision Oncology
Receptor tyrosine kinase-like orphan receptor 1 (ROR1) represents a compelling target in modern oncology. As a type I transmembrane protein, its expression is abundant during embryogenesis but virtually absent in healthy adult tissues.[1][2][3] However, ROR1 is re-expressed in a wide array of malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), breast, lung, and pancreatic cancers.[1][4][5] This differential expression profile presents a prime therapeutic window, allowing for the selective targeting of cancer cells while sparing healthy ones.[1] ROR1 is implicated in driving tumor progression by activating critical cell survival and proliferation pathways, such as the non-canonical WNT signaling, PI3K/AKT/mTOR, and RhoA/ROCK pathways.[4][6][7] Consequently, high ROR1 expression often correlates with aggressive disease, metastasis, and poor clinical outcomes.[1][4]
While initially characterized as a pseudokinase due to mutations in canonical kinase motifs, accumulating evidence demonstrates that ROR1 possesses intrinsic tyrosine kinase activity, validating its pursuit as a druggable target for small molecule inhibitors.[2][4][5][8][9] The landscape of ROR1 inhibitors is diverse, encompassing monoclonal antibodies (mAbs), antibody-drug conjugates (ADCs), CAR T-cell therapies, and small molecule inhibitors.[10][11] This guide focuses on the critical experimental frameworks required to assess and compare the activity and selectivity of these inhibitors, with a particular emphasis on small molecules, providing researchers with the rationale and detailed protocols to validate next-generation therapeutic candidates.
The ROR1 Signaling Axis: A Mechanistic Overview
Understanding the ROR1 signaling network is fundamental to designing and interpreting inhibitor studies. Upon binding its primary ligand, Wnt5a, ROR1 can homodimerize or form heterodimers with ROR2, triggering a cascade of downstream events that promote oncogenesis.[2] Key signaling outputs include the activation of PI3K/AKT, leading to cell survival and proliferation, and the activation of Rho GTPases, which are crucial for cell migration and metastasis.[6][12]
Part 1: Assessing Inhibitor Activity – From Bench to Cell
A robust assessment of inhibitor activity requires a multi-tiered approach, beginning with target engagement and culminating in cellular functional outcomes. This workflow ensures that a compound's biochemical potency translates into meaningful anti-cancer effects in a physiological context.
Experimental Protocol: Kinome-Wide Selectivity Profiling
-
Service: This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins DiscoverX, Reaction Biology Corp).
-
Procedure: The inhibitor is tested at a fixed, high concentration (e.g., 1 µM) against a panel of hundreds of purified kinases. The percent inhibition for each kinase is measured.
-
Data Analysis:
-
The results are often visualized as a "kinome tree" to map selectivity across the human kinome.
-
Calculate a selectivity score (e.g., S-score) to quantify the degree of selectivity.
-
Identify any off-target kinases that show significant inhibition (typically >50%).
-
-
Follow-up: For any significant off-targets identified, perform full IC50 determinations to quantify the potency of inhibition. This allows for a direct comparison of on-target (ROR1) vs. off-target potency.
Part 3: Comparative Analysis of ROR1 Inhibitors
The true measure of an improved inhibitor lies in its direct comparison to existing alternatives. The table below summarizes hypothetical but representative data for different classes of ROR1 small molecule inhibitors, illustrating how the assays described above generate the data needed for a head-to-head comparison.
| Inhibitor | Class | ROR1 IC50 (Biochemical) | ROR1 Binding Affinity (K D ) | MDA-MB-231 IC50 (Cell Proliferation) | c-Kit Inhibition (@ 1 µM) | Selectivity Score (S 10 ) |
| LDR-102 | Non-covalent | 630 nM [3] | N/A | ~0.5 µM [3] | High | Low |
| Compound [I] | Non-covalent | 255 nM [3] | 17.2 nM [3] | 0.288 µM [3] | 9% [3] | High |
| KAN0439834 | Non-covalent | N/A | N/A | Potent in CLL cells [4] | N/A | N/A |
| KAN0441571C | Non-covalent | N/A | N/A | Potent in MCL cells [13] | N/A | N/A |
| Hypothetical Covalent Inhibitor | Covalent | 50 nM | 5 nM | 0.08 µM | <5% | Very High |
Data for LDR-102 and Compound [I] are from a structure-guided optimization study where improved selectivity against off-targets like c-Kit was a key goal. [3]KAN0439834 and KAN0441571C have shown strong preclinical efficacy in hematological cancer cells. [4][8][13]
Conclusion and Future Outlook
The development of potent and selective ROR1 inhibitors holds immense promise for treating a wide range of cancers. [14]A rigorous, systematic assessment of both activity and selectivity is paramount to advancing the most promising candidates to the clinic. The experimental workflows detailed in this guide—progressing from biochemical potency to cellular function and comprehensive selectivity profiling—provide a self-validating framework for researchers. By understanding the causal links between experimental design and data interpretation, scientists can effectively differentiate novel inhibitors with improved therapeutic potential. As our understanding of ROR1 biology deepens, these robust assessment strategies will be indispensable in realizing the full potential of targeting this critical oncoembryonic protein.
References
-
Title: Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Targeting the "Hidden Target" ROR1: A Breakthrough for Broad-Spectrum Cancer Therapy? Source: Biorxiv URL: [Link]
-
Title: Targeting ROR1 in Blood Cancers - HealthTree for Chronic Lymphocytic Leukemia Source: HealthTree for CLL URL: [Link]
-
Title: ROR1 and ROR2 in Human Malignancies: Potentials for Targeted Therapy - Frontiers Source: Frontiers in Oncology URL: [Link]
-
Title: The Role of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) in Cancer Stem Cell Signaling - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Targeting ROR1 identifies new treatment strategies in hematological cancers Source: Portland Press URL: [Link]
-
Title: Latest Research Progress on ROR1 — A Broad‑Spectrum Cancer Target Source: DIMA BIOTECH URL: [Link]
-
Title: Structure-guided optimization yields selective ROR1 inhibitors for targeted cancer therapy Source: Clarivate URL: [Link]
-
Title: Phase I Trial: Cirmtuzumab Inhibits ROR1 Signaling and Stemness Signatures in Patients with Chronic Lymphocytic Leukemia - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: ROR1, an Emerging Target for Tumor Immunotherapy Source: Cusabio URL: [Link]
-
Title: Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies - Frontiers Source: Frontiers in Oncology URL: [Link]
-
Title: What are ROR1 antagonists and how do they work? Source: News-Medical.net URL: [Link]
-
Title: Receptor tyrosine kinase-like orphan receptor 1 inhibitor strictinin exhibits anti-cancer properties against highly aggressive androgen-independent prostate cancer - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Inhibition of the Receptor Tyrosine Kinase ROR1 by Anti-ROR1 Monoclonal Antibodies and siRNA Induced Apoptosis of Melanoma Cells - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: ROR1 as an emerging therapeutic target in oncology: biology and clinical drug development Source: Aplomb Publications URL: [Link]
-
Title: Identification and validation of a small molecule targeting ROR1 for the treatment of triple negative breast cancer - Frontiers Source: Frontiers in Oncology URL: [Link]
-
Title: Targeting ROR1 identifies new treatment strategies in hematological cancers - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: A ROR1 Small Molecule Inhibitor (KAN0441571C) Induced Significant Apoptosis of Mantle Cell Lymphoma (MCL) Cells - MDPI Source: MDPI URL: [Link]
-
Title: Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Silencing of Receptor Tyrosine Kinase ROR1 Inhibits Tumor-Cell Proliferation via PI3K/AKT/mTOR Signaling Pathway in Lung Adenocarcinoma | PLOS One Source: PLOS One URL: [Link]
-
Title: Covalent and non-covalent reversible proteasome inhibition Source: mediaTUM URL: [Link]
-
Title: Discovery of the First-in-Class RORγ Covalent Inhibitors for Treatment of Castration-Resistant Prostate Cancer - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Targeted covalent inhibitors with an emphasis on reversible covalent inhibition - YouTube Source: YouTube URL: [Link]
-
Title: Research - Mikail Abbasov Source: Mikail Abbasov Lab, Cornell University URL: [Link]
Sources
- 1. The Role of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) in Cancer Stem Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Structure-guided optimization yields selective ROR1 inhibitors for targeted cancer therapy | BioWorld [bioworld.com]
- 4. Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ROR1 identifies new treatment strategies in hematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Silencing of Receptor Tyrosine Kinase ROR1 Inhibits Tumor-Cell Proliferation via PI3K/AKT/mTOR Signaling Pathway in Lung Adenocarcinoma | PLOS One [journals.plos.org]
- 8. Frontiers | Tyrosine Kinase ROR1 as a Target for Anti-Cancer Therapies [frontiersin.org]
- 9. Frontiers | Identification and validation of a small molecule targeting ROR1 for the treatment of triple negative breast cancer [frontiersin.org]
- 10. Targeting ROR1 in Blood Cancers - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
- 11. Latest Research Progress on ROR1 — A Broad‑Spectrum Cancer Target-DIMA BIOTECH [dimabio.com]
- 12. Phase I Trial: Cirmtuzumab Inhibits ROR1 Signaling and Stemness Signatures in Patients with Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A ROR1 Small Molecule Inhibitor (KAN0441571C) Induced Significant Apoptosis of Mantle Cell Lymphoma (MCL) Cells | MDPI [mdpi.com]
- 14. What are ROR1 antagonists and how do they work? [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
